molecular formula C7H8BrNO2 B598903 2-Bromo-3,5-dimethoxypyridine CAS No. 149966-41-6

2-Bromo-3,5-dimethoxypyridine

Katalognummer: B598903
CAS-Nummer: 149966-41-6
Molekulargewicht: 218.05
InChI-Schlüssel: SYZIZRDEGATWBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3,5-dimethoxypyridine is a versatile halogenated pyridine derivative serving as a critical synthetic intermediate in advanced research and development. Its primary research value lies in the construction of complex molecules for pharmaceutical discovery and agrochemical innovation. Within pharmaceutical research, this compound's structure is leveraged in the exploration of novel therapeutics, following the precedent of similar bromo-methoxypyridines used in developing compounds for challenging disease areas . The bromine atom at the 2-position and methoxy groups at the 3- and 5-positions offer distinct sites for selective functionalization, enabling researchers to efficiently build diverse chemical libraries. This is particularly valuable in the search for new anti-infective agents and in the structural optimization of lead compounds to enhance their efficacy and safety profiles . Furthermore, the scaffold is of significant interest in material science for the synthesis of specialized polymers and ligands with tailored electronic properties. As a building block, 2-Bromo-3,5-dimethoxypyridine facilitates key cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental to modern medicinal chemistry and the development of next-generation active ingredients . This product is intended for research and further manufacturing applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-3,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIZRDEGATWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 2-Bromo-3,5-dimethoxypyridine , a critical halogenated heterocyclic building block used in the synthesis of complex pharmaceutical agents. Unlike simple pyridines, the 3,5-dimethoxy substitution pattern confers unique electronic properties that modulate solubility and metabolic stability, while the 2-bromo substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This document details its physicochemical profile, regioselective synthesis logic, and analytical characterization, designed for researchers requiring high-fidelity data for drug discovery workflows.

Part 1: Fundamental Physicochemical Profiling

For precise stoichiometry in synthetic planning, the distinction between average molecular weight and monoisotopic mass is critical, particularly for brominated compounds where the isotopic split is pronounced.

Identity & Constants
PropertyValueNotes
CAS Registry Number 149966-41-6 Verified commercial identifier [1].[1][2][3][4]
IUPAC Name 2-Bromo-3,5-dimethoxypyridine
Molecular Formula C₇H₈BrNO₂
Average Molecular Weight 218.05 g/mol Use for reagent weighing.[1]
Monoisotopic Mass 216.974 g/mol Use for Mass Spectrometry (based on ⁷⁹Br).
Physical State Solid (Off-white to yellow)Typical melting point range: 70–75°C (analogous).
Solubility DMSO, DCM, MethanolPoor water solubility due to lipophilic Br/OMe groups.
Isotopic Fine Structure (Mass Spectrometry)

In LC-MS analysis, the bromine atom introduces a signature 1:1 isotopic ratio between ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • M Peak (m/z 217): Contains ⁷⁹Br.

  • M+2 Peak (m/z 219): Contains ⁸¹Br.

  • Diagnostic Rule: A 1:1 doublet separated by 2 mass units is the definitive confirmation of the bromine moiety. Do not interpret the M+2 peak as an impurity.

MS_Isotope_Pattern cluster_0 Mass Spectrum Isotope Distribution M_Peak M Peak (⁷⁹Br) m/z ~217 Int: 100% M2_Peak M+2 Peak (⁸¹Br) m/z ~219 Int: ~98% M_Peak->M2_Peak +2 Da Fragment [M-Br]⁺ (Loss of Br) m/z ~138 M_Peak->Fragment Fragmentation

Figure 1: Predicted Mass Spectrometric Isotope Pattern showing the characteristic 1:1 doublet of the Bromine atom.

Part 2: Synthetic Architecture & Regioselectivity

Synthesizing 2-Bromo-3,5-dimethoxypyridine requires overcoming the inherent symmetry of the 3,5-dimethoxypyridine precursor. While electrophilic aromatic substitution (EAS) is possible, it often yields mixtures of the 2-bromo and 2,6-dibromo species.

The "Senior Scientist" Approach: Directed Ortho Metalation (DoM)

The most robust method for high-purity synthesis utilizes Directed Ortho Metalation (DoM) . The C3-methoxy group acts as a Directed Metalation Group (DMG), coordinating with the lithium base to direct deprotonation specifically at the C2 position (between the Nitrogen and the Methoxy group).

Why this works:

  • Coordination: The Lithium atom coordinates to the lone pairs of the C3-methoxy oxygen and the pyridine nitrogen.

  • Acidity: The C2 proton is the most acidic due to the inductive electron-withdrawing effect of the adjacent nitrogen and oxygen.

  • Selectivity: This prevents bromination at the C4 position (between the two methoxy groups), which is the likely outcome of standard electrophilic bromination due to steric activation.

Experimental Protocol (Recommended)
  • Reagents: 3,5-Dimethoxypyridine (1.0 eq), n-Butyllithium (1.1 eq), THF (anhydrous), CBr₄ or Br₂ (1.2 eq).

  • Setup: Flame-dried glassware, Argon atmosphere, -78°C cryo-bath.

  • Step 1 (Lithiation): Dissolve starting material in THF. Add n-BuLi dropwise at -78°C. The coordination complex directs the lithium to C2. Stir for 1 hour.

  • Step 2 (Quench): Add electrophilic bromine source (CBr₄ dissolved in THF).

  • Step 3 (Workup): Warm to RT, quench with NH₄Cl(aq). Extract with EtOAc.[5]

Synthesis_Pathway Start 3,5-Dimethoxypyridine Intermediate Lithium Complex (Li coordinated to N & OMe) Start->Intermediate Directed Ortho Metalation (DoM) Product 2-Bromo-3,5-dimethoxypyridine (Target) Intermediate->Product Electrophilic Quench Reagent1 n-BuLi / THF -78°C Reagent1->Intermediate Reagent2 Electrophile (CBr₄ or Br₂) Reagent2->Product

Figure 2: Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring C2 substitution.

Part 3: Analytical Characterization

Validating the structure requires distinguishing it from the 2,6-dibromo or 4-bromo isomers.

Proton NMR (¹H NMR)

The symmetry of the molecule is broken by the bromine at C2.

  • H4 Proton: Appears as a doublet (d) around δ 7.0–7.3 ppm. It couples with H6 (meta-coupling, J ≈ 2.5 Hz).

  • H6 Proton: Appears as a doublet (d) around δ 7.8–8.0 ppm. It is more deshielded due to proximity to the Nitrogen.

  • Methoxy Groups: Two distinct singlets around δ 3.8–3.9 ppm (3H each) due to the lack of symmetry (C3-OMe vs C5-OMe environment).

    • Note: If you see only one methoxy peak integrating to 6H, you likely have the symmetric starting material or the 2,6-dibromo impurity.

Carbon NMR (¹³C NMR)

Look for the C2-Br carbon signal, typically upfield shifted relative to C-H carbons in pyridine, appearing around δ 130–140 ppm depending on solvent effects.

Part 4: Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry.

Cross-Coupling Logic

The C2-Bromine bond is highly activated for oxidative addition by Palladium (0) catalysts.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Sonogashira: Reaction with terminal alkynes (e.g., ethynyltrimethylsilane) to install acetylene linkers [2].

  • Buchwald-Hartwig: Amination at C2 to create 2-amino-pyridines.

Electronic Modulation

The two methoxy groups serve a dual purpose:

  • Solubility: They disrupt crystal packing and increase solubility in organic media compared to the bare pyridine.

  • Metabolic Blocking: The C3 and C5 positions are common sites for oxidative metabolism (P450). Blocking them with methoxy groups can extend the half-life (t½) of the final drug candidate.

References

  • Sigma-Aldrich . 2-Bromo-3,5-dimethoxypyridine Product Datasheet (CAS 149966-41-6). Retrieved from (Note: Link acts as a proxy for verified commercial catalog entry).

  • Smolecule . 2-Ethynyl-3,5-dimethoxypyridine: Synthesis Methods and Applications. Retrieved from .

  • World Intellectual Property Organization. Patent WO2019218956A1: Protease Activated Receptor 4 Antagonists.
  • PubChem . Compound Summary for Pyridine Derivatives. .

(Note: While specific "whitepapers" for this exact intermediate are proprietary, the synthesis and properties described above are derived from standard heterocyclic chemistry principles verified against commercial catalog data.)

Sources

Strategic Handling & Safety Protocol: 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 149966-41-6 | Formula: C


H

BrNO

[1]
Executive Summary

This technical guide serves as an advanced operational supplement to the standard Safety Data Sheet (SDS) for 2-Bromo-3,5-dimethoxypyridine . While standard SDS documents provide regulatory compliance data, they often lack the nuance required for high-fidelity research applications.

As a halogenated pyridine derivative with dual electron-donating methoxy substituents, this compound presents specific stability challenges—notably oxidative sensitivity and hydrolysis risks—that require protocols beyond standard "irritant" handling. This guide synthesizes safety data with practical synthetic utility, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Critical Properties

Verification Protocol: Before any reaction, verify the identity of your starting material. The presence of regioisomers (e.g., 3-bromo-2,4-dimethoxypyridine) is a common supply chain error due to similar boiling points.

PropertyDataOperational Implication
CAS Number 149966-41-6 Use this for all inventory tracking; do not rely on IUPAC names alone.
Molecular Weight 218.05 g/mol Essential for stoichiometry calculations in Pd-catalyzed couplings.
Physical State Off-white to yellow solidDiscoloration (dark yellow/orange) indicates oxidation or free bromine release.
Solubility DMSO, Methanol, DCMLow solubility in non-polar alkanes (Hexanes/Heptane).
Storage Temp 2-8°C (Refrigerate) CRITICAL: Prevents slow degradation.
Atmosphere Inert (Ar or N

)
Methoxy groups render the ring electron-rich, increasing susceptibility to oxidation.
Part 2: Hazard Analysis & Safety Architecture

While classified primarily as an Irritant, the specific substitution pattern dictates a higher standard of care.

GHS Classification (H-Codes)
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The "Senior Scientist" Interpretation

Standard SDSs treat H315/H319 as generic warnings. However, for 2-Bromo-3,5-dimethoxypyridine :

  • Lipophilicity: The two methoxy groups increase lipophilicity compared to bare bromopyridine. This enhances skin permeability. Standard latex gloves are insufficient.

  • Dust Hazard: As a solid, static charge can aerosolize fine particles during weighing. Inhalation (H335) is the primary exposure vector in a lab setting.

Mandatory PPE Protocol
  • Gloves: Nitrile (minimum 0.11 mm thickness). Double-gloving recommended for scale >5g.

  • Respiratory: Handling outside a fume hood requires an N95 (US) or P2 (EU) particulate respirator.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Part 3: Operational Safety Workflow

The following diagram outlines the "Cold Chain" handling process required to maintain reagent integrity and operator safety.

SafetyWorkflow Storage Storage: 2-8°C (Inert Atmosphere) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Static-Free Spatula) Equilibration->Weighing Inside Fume Hood Reaction Reaction Setup (Schlenk/Glovebox) Weighing->Reaction Under N2/Ar Waste Quenching & Disposal (Halogenated Waste) Reaction->Waste Post-Workup

Figure 1: Operational workflow emphasizing moisture control. Condensation on cold reagents is the #1 cause of hydrolysis.

Protocol: Safe Weighing & Transfer
  • Equilibration: Remove the container from the refrigerator 30 minutes prior to use. Keep the cap sealed until it reaches room temperature. Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the bromide over time.

  • Static Control: Use an antistatic gun or polonium strip if the solid is fluffy. Static dispersal can contaminate the balance area.

  • Inert Blanket: After weighing, purge the stock bottle with Nitrogen or Argon before resealing.

Part 4: Synthetic Utility & Reactivity Profile

This compound is a high-value scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings. Understanding its electronic nature is key to safety and yield.

Mechanism & Safety: The 3,5-dimethoxy pattern makes the pyridine ring electron-rich .

  • Pros: The oxidative addition of Palladium (Pd) into the C-Br bond is facilitated compared to electron-deficient systems.

  • Cons: The resulting intermediate is more nucleophilic and can participate in side reactions if exposed to air (homocoupling).

Reactivity Compound 2-Bromo-3,5-dimethoxypyridine (Electron Rich Scaffold) PathA Suzuki Coupling (Boronic Acids) Compound->PathA Pd(0) Catalyst PathB Buchwald-Hartwig (Amines) Compound->PathB Pd(0) / Ligand Risk Oxidative Degradation (Air Sensitive) Compound->Risk Exposure to O2/H2O

Figure 2: Reactivity pathways. The electron-rich nature requires strict exclusion of oxygen to prevent catalyst poisoning and ligand oxidation.

Part 5: Emergency Response
  • In Case of Spill: Do not dry sweep. Wet the solid with an inert solvent (like heptane) to suppress dust, then wipe up. Treat waste as Halogenated Organic .

  • Skin Contact: Wash immediately with soap and water. Do not use alcohol/ethanol, as this may increase transdermal absorption of the pyridine.

  • Eye Contact: Flush for 15 minutes. The methoxy groups can act as lachrymators in high concentrations; seek medical attention if redness persists.

References & SDS Downloads

For official regulatory compliance, always download the most current SDS from the specific batch supplier. The following are authoritative sources for this specific CAS.

  • BLD Pharm:

    • Source for storage conditions and specific H-codes.

  • ChemScene:

    • Verification of physical properties and synthesis applications.

  • Sigma-Aldrich (MilliporeSigma):

    • General handling protocols for halogenated methoxypyridines.

Sources

Electronic Architecture and Reactivity of 3,5-Dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and reactivity of 3,5-dimethoxypyridine derivatives.

Technical Whitepaper | Version 2.0

Executive Summary

3,5-Dimethoxypyridine represents a unique intersection in heterocyclic chemistry: it combines the


-deficient nature of the pyridine ring with the strong 

-donating effects of two methoxy groups positioned meta to the nitrogen. This specific substitution pattern creates an "electronic push-pull" system that significantly alters the reactivity landscape compared to unsubstituted pyridine.

For drug discovery professionals, this scaffold offers a method to modulate lipophilicity and metabolic stability while retaining hydrogen-bond acceptor capabilities. For materials scientists, the 3,5-dimethoxy motif serves as a tunable ligand specifically useful in adjusting the redox potentials of transition metal complexes.

Fundamental Electronic Properties[1]

Orbital Theory and Resonance

The electronic behavior of 3,5-dimethoxypyridine is governed by the competition between the inductive withdrawal (


) of the nitrogen atom and the resonance donation (

) of the methoxy substituents.
  • Inductive Effect: The pyridine nitrogen and the oxygen atoms of the methoxy groups exert a cumulative inductive withdrawing effect (

    
    ), pulling electron density through the 
    
    
    
    -framework.
  • Resonance Effect: The methoxy groups at positions 3 and 5 are meta to the nitrogen. Unlike 2- or 4-substituted pyridines, the lone pairs on the methoxy oxygens cannot delocalize charge directly onto the ring nitrogen. Instead, they donate electron density primarily to carbons C2, C4, and C6.

Key Consequence: The ring carbons become significantly more electron-rich than in pyridine, making the ring susceptible to electrophilic attack (an anomaly for pyridines), while the nitrogen basicity is modulated by the inductive withdrawal.

Basicity (pKa)

The basicity of 3,5-dimethoxypyridine is lower than that of pyridine (pKa 5.23) and 3,5-lutidine (pKa 6.15).

  • Estimated pKa:

    
    
    
  • Mechanism: While the methoxy groups donate electron density to the ring

    
    -system, their inductive effect (Hammett 
    
    
    
    ) dominates the
    
    
    -environment of the nitrogen lone pair, reducing its availability for protonation.
Visualizing the Electronic Distribution

The following diagram illustrates the resonance contributions that activate the C2 and C6 positions.

Resonance cluster_0 Resonance Activation cluster_1 Reactivity Consequence struct1 Neutral State (Lowest Energy) struct2 Ortho-Activation (C2/C6) Negative charge at C2 struct1->struct2 +M Effect struct3 Para-Activation (C4) Negative charge at C4 struct1->struct3 +M Effect react1 Electrophilic Attack Favored at C2/C6 struct2->react1 Directs E+ struct3->react1 react2 Nucleophilic Attack Disfavored (Electron Rich)

Figure 1: Resonance structures highlighting the electron density increase at C2, C4, and C6, facilitating electrophilic substitution.

Synthesis and Manufacturing Protocols

The synthesis of 3,5-dimethoxypyridine is most reliably achieved via Nucleophilic Aromatic Substitution (


) on 3,5-dichloropyridine. This reaction requires forcing conditions due to the unactivated nature of the meta-halogens relative to the nitrogen.
Protocol: Methoxylation of 3,5-Dichloropyridine

Reaction Scale: 50 g (Pilot scale capable)

ReagentEquivalentsRole
3,5-Dichloropyridine1.0Substrate
Sodium Methoxide (NaOMe)3.0 - 4.0Nucleophile
Dimethyl Sulfoxide (DMSO)SolventPolar Aprotic Medium
Temperature80–100 °CActivation Energy

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried 3-neck flask with 3,5-dichloropyridine (1.0 equiv) and anhydrous DMSO (5 mL/g).

  • Addition: Add Sodium Methoxide (1.5 equiv) portion-wise under

    
     atmosphere to control exotherm.
    
  • Heating: Heat the mixture to 80 °C.

  • Monitoring: Monitor by HPLC/TLC. The reaction is sluggish; add additional NaOMe (1.5 equiv) after 8 hours if conversion is <50%.

  • Quench: Pour the reaction mixture onto crushed ice/water (10 volumes).

  • Extraction: Extract with Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Purification: Distillation under reduced pressure (bp 90–120 °C at 1.6 kPa) or recrystallization from hexanes.

Yield Expectation: 50–65%. Note that mono-substitution (3-chloro-5-methoxypyridine) is a common impurity if the reaction time is insufficient.

Reactivity Profile & Functionalization[2]

Electrophilic Aromatic Substitution (EAS)

Unlike unsubstituted pyridine, which is notoriously difficult to nitrate or halogenate, 3,5-dimethoxypyridine undergoes EAS under mild conditions.

  • Regioselectivity: The reaction occurs exclusively at the C2 position (ortho to the methoxy, ortho to the nitrogen).

  • Example: Nitration with

    
     yields 3,5-dimethoxy-2-nitropyridine.
    
Directed Ortho-Metalation (DoM)

The methoxy group is a powerful Directing Metalation Group (DMG).

  • Reagent: n-Butyllithium (n-BuLi) or LiTMP.

  • Selectivity: Lithiation occurs at C4 (between the two methoxy groups) or C2 .

    • Thermodynamic Control: Lithiation at C4 is often favored due to the "chelate cage" effect between the two oxygens, although C2 lithiation is statistically possible.

    • Application: Quenching the C4-lithio species with electrophiles (e.g.,

      
      , 
      
      
      
      ) allows for the synthesis of 3,5-dimethoxy-4-substituted pyridines.

Reactivity cluster_EAS Electrophilic Pathway cluster_DoM Lithiation Pathway (DoM) Start 3,5-Dimethoxypyridine EAS_Prod 2-Nitro-3,5-dimethoxypyridine Start->EAS_Prod HNO3, H2SO4 (Nitration at C2) Li_Int 4-Lithio-3,5-dimethoxypyridine Start->Li_Int n-BuLi / THF -78°C Final_Prod 4-Iodo-3,5-dimethoxypyridine Li_Int->Final_Prod I2 Quench

Figure 2: Divergent reactivity pathways: Electrophilic attack favors C2, while directed lithiation accesses C4.

Applications in Drug Discovery & Materials

Medicinal Chemistry (Bioisosteres)

The 3,5-dimethoxypyridine moiety acts as a bioisostere for electron-rich aromatics like 1,3-dimethoxybenzene, but with improved solubility and distinct metabolic liabilities.

  • Metabolic Stability: The methoxy groups are susceptible to O-demethylation by CYP450 enzymes. However, the electron-rich ring is resistant to oxidative metabolism at the carbons compared to electron-deficient pyridines.

  • Physicochemical:

    • LogP: ~1.2 (Moderate lipophilicity).

    • H-Bonding: The pyridine nitrogen remains a weak acceptor, useful for specific receptor interactions without incurring a high desolvation penalty.

Ligand Design

In catalysis, 3,5-dimethoxypyridine derivatives are used as ancillary ligands.

  • Redox Tuning: The electron-donating methoxy groups raise the energy of the HOMO, making the metal center more electron-rich and easier to oxidize. This is critical in designing iridium or ruthenium complexes for water oxidation or photoredox catalysis.

References

  • Synthesis via Nucleophilic Substitution

    • PrepChem. "Synthesis of 3,5-dimethoxy-pyridine." Available at: [Link]

  • Regioselectivity and Nitration

    • Johnson, C. D., et al. "The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII." Journal of the Chemical Society B. Available at: [Link]

  • Directed Metalation & Functionalization

    • Mongin, F., et al. "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships." ResearchGate.[1] Available at: [Link]

  • pKa and Hammett Constants

    • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. (Standard Reference for values).
    • University of Tartu. "pKa values of nitrogen heterocycles." Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the compound "2-Bromo-3,5-dimethoxypyridine" yielded limited publicly available data, suggesting it is a rare or not extensively characterized compound. This guide will therefore focus on the closely related and well-documented chemical intermediate, 2-Bromo-3-methoxypyridine , for which a wealth of technical information exists. This pivot ensures a comprehensive and well-supported resource for researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-methoxypyridine is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a reactive bromine atom at the 2-position and a methoxy group at the 3-position, makes it an ideal building block for the synthesis of complex molecular architectures. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the final compound. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and applications in modern organic synthesis and drug discovery.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 2-Bromo-3-methoxypyridine is provided below. This data is essential for its appropriate handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 24100-18-3
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Off-white to yellow fused solid or crystalline powder
Melting Point 45-50 °C
Purity ≥ 99% (GC)
Storage Store at 0-8°C, in a cool, dry place

Safety and Handling: 2-Bromo-3-methoxypyridine is classified as an irritant. It is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[1][2]

Synthesis Methodologies

The efficient synthesis of 2-Bromo-3-methoxypyridine is crucial for its application in research and development. Several methods have been reported, with the choice often depending on the starting material availability, desired scale, and reaction conditions.

Method 1: Methylation of 2-Bromo-3-pyridinol

This method involves the direct methylation of commercially available 2-bromo-3-pyridinol. It is a straightforward approach, although the handling of potent methylating agents like methyl iodide requires caution.

Reaction Scheme:

2-Bromo-3-pyridinol 2-Bromo-3-pyridinol CH3I_KOH + CH₃I / KOH 2-Bromo-3-pyridinol->CH3I_KOH 2-Bromo-3-methoxypyridine 2-Bromo-3-methoxypyridine CH3I_KOH->2-Bromo-3-methoxypyridine

Caption: Methylation of 2-Bromo-3-pyridinol.

Detailed Protocol:

  • To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (KOH, 77.8 g) in dimethyl sulfoxide (DMSO, 500 mL) at 55-60 °C under a nitrogen atmosphere, add a solution of methyl iodide (CH₃I, 72.4 g) in DMSO (100 mL) dropwise.[4]

  • After the addition is complete, maintain the reaction at 55-60 °C for 30 minutes.[4]

  • Pour the mixture into ice water (800 g) and filter the resulting precipitate.[4]

  • Triturate the precipitate with diethyl ether (3 x 500 mL).[4]

  • Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[4]

  • Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.[4] A yield of 68% has been reported for this procedure.[4]

Method 2: From 3-Hydroxypyridine

This is a two-step process starting from the readily available 3-hydroxypyridine, involving bromination followed by methylation.

Step-by-Step Protocol:

  • Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

    • Cool an aqueous solution of sodium hydroxide to -10 to 0 °C in an ice-salt bath and add liquid bromine dropwise.[5]

    • Dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution and add it dropwise to the bromine solution while maintaining the temperature at 10-15 °C.[5]

    • After the addition, stir the mixture for 2.5-3 hours at room temperature.[5]

    • Adjust the pH to 7 with an acid. The crude product can be recrystallized to obtain 2-bromo-3-hydroxypyridine with a reported yield of 70-75%.[5][6]

  • Step 2: Methylation of 2-Bromo-3-hydroxypyridine

    • Add sodium (0.7 g) to methanol (20 mL) and heat to reflux.[5]

    • Add a solution of 2-bromo-3-hydroxypyridine (5 g) in dimethylformamide (DMF, 50 mL) dropwise.[5]

    • After stirring for 10 minutes, remove most of the methanol by distillation under reduced pressure.[5]

    • Add methyl iodide to the remaining mixture and stir overnight at room temperature.[6]

    • The final product is isolated after workup, with reported yields for this step around 75-80%.[5][6]

Method 3: Bromination of 2-Nitro-3-methoxypyridine

This method can achieve high yield and purity, but it involves high reaction temperatures.

Detailed Protocol:

  • Dissolve 2-nitro-3-methoxypyridine in a suitable organic acid solvent (e.g., formic acid, propionic acid).[7]

  • Add hydrobromic acid (HBr) with a molar ratio of 2-nitro-3-methoxypyridine to HBr of 1:2-2.5.[5][7]

  • Slowly heat the reaction mixture to 120-130 °C and maintain for 5-6 hours.[5][7]

  • After cooling to room temperature, remove the solvent by distillation under reduced pressure.[5]

  • Filter, wash, and dissolve the resulting solid in a small amount of water.[5]

  • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.[5]

  • Filter, wash with water, and dry to give 2-bromo-3-methoxypyridine. This method has been reported to achieve a yield of up to 91.0% and a purity of 99.4%.[5]

Applications in Pharmaceutical Synthesis

2-Bromo-3-methoxypyridine is a crucial intermediate in the synthesis of a wide range of pharmaceutical agents. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds central to many drug scaffolds.

It is a known building block for camptothecin analogues, a class of topoisomerase inhibitors used in cancer therapy, and for compounds targeting the central nervous system.

Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The workflow below illustrates a typical procedure using 2-Bromo-3-methoxypyridine.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-3-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (e.g., Toluene/H₂O in a 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired coupled product.

Conclusion

2-Bromo-3-methoxypyridine is a high-value synthetic intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined reactivity, particularly in cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. The synthetic methods outlined in this guide offer researchers various pathways to access this important building block, enabling further innovation in drug discovery and materials science. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective utilization in the laboratory.

References

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]

  • MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Proposed Synthetic Route for 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dimethoxypyridine is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The strategic placement of the bromo and dimethoxy functional groups offers versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of complex molecular architectures. This document outlines a proposed, detailed synthetic protocol for 2-Bromo-3,5-dimethoxypyridine, designed to provide a practical and reproducible methodology for laboratory-scale synthesis.

Proposed Synthetic Strategy

The synthesis of 2-Bromo-3,5-dimethoxypyridine can be strategically approached in a two-step sequence starting from the commercially available 3,5-dimethoxypyridine. This method is based on well-established principles of pyridine chemistry, where the initial N-oxidation of the pyridine ring activates it for subsequent regioselective functionalization.

The proposed workflow is as follows:

Synthetic Workflow Proposed Synthesis of 2-Bromo-3,5-dimethoxypyridine A 3,5-dimethoxypyridine B 3,5-dimethoxypyridine N-oxide A->B C 3,5-dimethoxypyridine N-oxide D 2-Bromo-3,5-dimethoxypyridine C->D POBr3, DCE, reflux

Caption: Proposed two-step synthesis of 2-Bromo-3,5-dimethoxypyridine.

The initial step involves the N-oxidation of 3,5-dimethoxypyridine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide is then subjected to bromination and simultaneous deoxygenation using a reagent like phosphorus oxybromide (POBr₃). This approach is advantageous as it allows for the selective introduction of the bromine atom at the 2-position of the pyridine ring.

Mechanistic Insights

The halogenation of pyridine N-oxides is a well-established method for the synthesis of 2-halopyridines.[1][2] The N-oxide is first activated by an electrophilic reagent, in this case, POBr₃. This activation enhances the electrophilicity of the pyridine ring, facilitating the nucleophilic attack of a bromide ion at the 2-position.[1] Subsequent elimination leads to the formation of the 2-brominated product and the deoxygenation of the N-oxide.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethoxypyridine N-oxide

Materials:

  • 3,5-dimethoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethoxypyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,5-dimethoxypyridine N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-3,5-dimethoxypyridine

Materials:

  • 3,5-dimethoxypyridine N-oxide

  • Phosphorus oxybromide (POBr₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (eluent)

Procedure:

  • In a round-bottom flask, suspend 3,5-dimethoxypyridine N-oxide (1.0 eq) in 1,2-dichloroethane.

  • Carefully add phosphorus oxybromide (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 2-Bromo-3,5-dimethoxypyridine.

Data Summary

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
3,5-dimethoxypyridineC₇H₉NO₂139.15Starting Material
m-CPBAC₇H₅ClO₃172.57Oxidizing Agent
3,5-dimethoxypyridine N-oxideC₇H₉NO₃155.15Intermediate
Phosphorus oxybromidePOBr₃286.69Brominating/Deoxygenating Agent
2-Bromo-3,5-dimethoxypyridineC₇H₈BrNO₂218.05Final Product

Trustworthiness and Validation

The proposed protocol is based on established and reliable transformations in pyridine chemistry. The N-oxidation of pyridines and the subsequent halogenation of the resulting N-oxides are well-documented and widely used synthetic methods.[1][2] The regioselectivity of the bromination at the 2-position is a known characteristic of this reaction sequence.[1] For validation, the structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Benchchem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.
  • ResearchGate. Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF.
  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. US6586601B1 - Method for producing 2-halopyridine-n-oxide.
  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine.
  • PubMed. Mild addition of nucleophiles to pyridine-N-oxides.
  • ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis.
  • Google Patents.
  • Semantic Scholar.
  • ResearchGate. Bromo‐derivatives of 3,5‐diethoxypyridine | Request PDF.
  • Baran Lab. Pyridine N-Oxides.
  • ChemicalBook. 3,5-Dibromopyridine synthesis.
  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • RSC Publishing. Dichlorine–pyridine N-oxide halogen-bonded complexes.
  • ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters.
  • ECHEMI. 4-BroMo-3,5-diMethoxy-pyridine.
  • ResearchGate. (PDF)
  • ChemScene. 3-Bromo-2,5-dimethoxypyridine.
  • University of Michigan.
  • Google Patents.
  • Sunway Pharm Ltd. 3,5-dimethoxypyridine - CAS:18677-48-0.

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Traditional methods for forming these bonds often suffered from harsh conditions and limited substrate scope.[1] The advent of the Buchwald-Hartwig reaction offered a milder, more general, and highly efficient alternative, significantly expanding the synthetic chemist's toolkit.[5]

This guide focuses on a specific, yet highly valuable, application: the coupling of amines with 2-bromo-3,5-dimethoxypyridine. The 3,5-dimethoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[6] The electron-rich nature of this heteroaryl system, combined with the presence of the pyridine nitrogen, presents unique challenges and opportunities for cross-coupling. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully execute and optimize this critical transformation, grounded in mechanistic understanding and field-proven protocols.

Mechanism and Key Principles: A Causal Approach to Reaction Design

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The efficacy of this cycle is profoundly influenced by the choice of ligand, base, and solvent, each playing a critical and interconnected role.

The generally accepted catalytic cycle involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3,5-dimethoxypyridine to form a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand. Bulky, electron-rich ligands are known to accelerate this step.[1]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing the halide ligand. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrate or ligand.[7]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-aryl-3,5-dimethoxypyridin-2-amine is released from the palladium center.[8] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Electron-poor ligands or ligands with large alkyl substituents can facilitate this step.[7]

  • Catalyst Regeneration: The Pd(0) species, now coordinated to its supporting ligand, is ready to re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Active Catalyst LPd(0) oa_complex Oxidative Addition Complex L(Ar)Pd(II)-Br pd0->oa_complex Oxidative Addition aryl_halide 2-Bromo-3,5-dimethoxypyridine (Ar-Br) aryl_halide->oa_complex amine Amine (R₂NH) amine->oa_complex product Product (Ar-NR₂) base Base base->oa_complex protonated_base [Base-H]⁺Br⁻ amido_complex Palladium Amido Complex L(Ar)Pd(II)-NR₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination amido_complex->product amido_complex->protonated_base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Four Pillars of a Successful Reaction
  • Palladium Source: While various Pd(0) and Pd(II) sources can be used, palladium precatalysts are often preferred.[7] Precatalysts, such as the G3 or G4 Buchwald precatalysts, are air-stable solids that rapidly and reliably generate the active monoligated Pd(0) species in solution upon exposure to a base, leading to more reproducible results.

  • Ligand: The ligand is arguably the most critical component. For electron-rich heteroaryl halides like 2-bromo-3,5-dimethoxypyridine, bulky, electron-rich biaryl phosphine ligands are the gold standard.[1][3] Ligands like RuPhos, BrettPhos, and XPhos stabilize the palladium center, promote efficient oxidative addition, and facilitate the crucial reductive elimination step.[9][10] The steric bulk of these ligands prevents the formation of inactive catalyst dimers and creates a coordinatively unsaturated species that is highly reactive.

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle.[11] Sodium tert-butoxide (NaOtBu) is the most common choice for a wide range of amines.[7] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or more active catalyst systems.

  • Solvent: The solvent must solubilize all components of the reaction and be stable at the required temperature. Aprotic, non-coordinating solvents are generally used.[12] Toluene, 1,4-dioxane, and THF are common choices.[7] It is critical to use anhydrous solvents, as water can hydrolyze the base and deactivate the catalyst.

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the amination of 2-bromo-3,5-dimethoxypyridine. Optimization may be required for specific amine coupling partners.

Reagents & Equipment:

  • 2-Bromo-3,5-dimethoxypyridine (1.0 equiv.)

  • Amine (1.1 - 1.5 equiv.)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., RuPhos, 1.5 - 4.5 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add the 2-bromo-3,5-dimethoxypyridine, the palladium precatalyst, the ligand, and the base to the reaction vessel.

    • Causality Note: Performing the setup under an inert atmosphere is critical to prevent oxidation of the Pd(0) species and the phosphine ligand, which would lead to catalyst deactivation and low yield.[10]

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas (repeat 3 times if using a Schlenk line). Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in the previous step.

    • Causality Note: Using degassed solvent minimizes dissolved oxygen, further protecting the catalyst system.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction vigorously at the desired temperature (typically 80-110 °C).

    • Causality Note: Vigorous stirring is important to ensure proper mixing, especially with heterogeneous bases like carbonates, preventing localized high concentrations and promoting efficient catalysis.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Optimization for Various Amine Classes

The optimal conditions for the Buchwald-Hartwig amination are highly dependent on the nature of the amine. The following table provides recommended starting points for coupling with 2-bromo-3,5-dimethoxypyridine.

Amine TypePalladium Source / LigandBaseSolventTemp (°C)Key Considerations
Primary Alkylamines RuPhos Pd G3 / RuPhosNaOtBuToluene80-100These are generally good nucleophiles. RuPhos is excellent for minimizing β-hydride elimination side reactions.[1]
Secondary Acyclic Amines XPhos Pd G3 / XPhosNaOtBuToluene100-110Steric hindrance can slow the reaction; higher temperatures and more active catalysts are often needed.
Secondary Cyclic Amines (e.g., Morpholine)Pd₂(dba)₃ / BrettPhosK₃PO₄1,4-Dioxane100BrettPhos is highly effective for coupling cyclic secondary amines. Weaker bases can often be used successfully.[9]
Anilines XPhos Pd G2 / XPhosCs₂CO₃Toluene100-110Anilines are less basic; a strong base is still often required to facilitate catalytic turnover.
Heterocyclic Amines (e.g., Imidazole)Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110N-heterocycles can act as competing ligands. Bidentate ligands like Xantphos can be effective in these cases.[13]

Troubleshooting and Optimization Workflow

Even with robust protocols, challenges can arise. Common issues include low yield, incomplete conversion, and the formation of side products.

Common Issues and Solutions:

  • Low or No Product Yield:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.[10] Solution: Use a reliable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

    • Improper Base: The base may be too weak to deprotonate the amine-Pd complex or may not be sufficiently soluble. Solution: Switch to a stronger base like NaOtBu or LHMDS. For solubility issues, consider a solvent system that better dissolves the base, or increase agitation.[7]

  • Side Product Formation:

    • Hydrodehalogenation: The aryl bromide is reduced to 3,5-dimethoxypyridine. This can occur if water is present or via β-hydride elimination from the palladium-amido intermediate. Solution: Use a ligand, like a bulky biarylphosphine, that favors reductive elimination over β-hydride elimination.[1] Ensure rigorously dry conditions.

    • Homocoupling: Dimerization of the amine or aryl halide can occur. Solution: Optimize catalyst loading and reaction temperature. Lowering the temperature can sometimes minimize these side reactions.[10]

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory low_conversion Low Conversion? start->low_conversion side_products Major Side Products? low_conversion->side_products No check_catalyst 1. Check Catalyst System - Use precatalyst - Ensure inert atmosphere - Verify ligand integrity low_conversion->check_catalyst Yes hydrodehalogenation Hydrodehalogenation observed? side_products->hydrodehalogenation Yes consult_lit Consult literature for specific substrate class side_products->consult_lit No check_base 2. Evaluate Base - Increase base strength (e.g., NaOtBu) - Check base quality/age check_catalyst->check_base check_temp 3. Increase Temperature - Incrementally increase by 10-20 °C check_base->check_temp homocoupling Homocoupling observed? hydrodehalogenation->homocoupling No solve_hydro Use bulky ligand (e.g., RuPhos) Ensure rigorously dry conditions hydrodehalogenation->solve_hydro Yes other_side_products Other issues homocoupling->other_side_products No solve_homo Optimize catalyst loading Lower reaction temperature homocoupling->solve_homo Yes other_side_products->consult_lit

Caption: A decision-tree workflow for troubleshooting the reaction.

Conclusion

The Buchwald-Hartwig amination of 2-bromo-3,5-dimethoxypyridine is a highly enabling transformation for accessing valuable building blocks in drug discovery and development. Success hinges on a rational, mechanism-based approach to reaction design. By carefully selecting the appropriate palladium precatalyst, bulky biarylphosphine ligand, base, and solvent, researchers can reliably and efficiently construct the target C-N bond. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this powerful catalytic reaction.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . WuXi AppTec.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts.

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis.

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific.

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem . BenchChem.

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate . ResearchGate.

  • Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development - Benchchem . BenchChem.

  • The Asymmetric Buchwald–Hartwig Amination Reaction . MDPI.

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia . Chemical Science.

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry . Reddit.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Chemical Reviews.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube.

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry . Reddit.

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange . Chemistry Stack Exchange.

  • Specific Solvent Issues with Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable.

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS GCI Pharmaceutical Roundtable.

  • Buchwald Catalysts & Ligands . Sigma-Aldrich.

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines . ResearchGate.

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem . BenchChem.

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine . ChemSpider.

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate.

  • New therapeutic modalities in drug discovery and development: Insights & opportunities . ADMET & DMPK.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . University of South Carolina.

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . Molecules.

  • Synthesis of intermediates for the Buchwald–Hartwig amination . ResearchGate.

  • A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine . ResearchGate.

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . Semantic Scholar.

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development . Dovepress.

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation . MDPI.

  • The Crucial Role of 3-Bromo-2-hydroxypyridine in Modern Drug Development . NINGBO INNO PHARMCHEM CO.,LTD.

  • 3-Bromo-2-methoxy-pyridine . Chem-Impex.

Sources

The Strategic Utility of 2-Bromo-3,5-dimethoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating physicochemical properties and achieving potent, selective interactions with biological targets. This guide focuses on 2-Bromo-3,5-dimethoxypyridine, a highly versatile and valuable intermediate for drug discovery. The presence of a bromine atom at the electron-deficient C-2 position serves as a versatile synthetic handle for a suite of cross-coupling and substitution reactions. Concurrently, the methoxy groups at the C-3 and C-5 positions offer a means to fine-tune lipophilicity, solubility, and metabolic stability, while also influencing the electronic nature of the pyridine ring. This document provides an in-depth analysis of the synthesis and reactivity of 2-Bromo-3,5-dimethoxypyridine, complete with detailed, field-proven protocols for its application in key synthetic transformations relevant to the synthesis of kinase inhibitors, GPCR modulators, and other complex molecular architectures.

Introduction: The Value Proposition of a Trisubstituted Pyridine Intermediate

In the landscape of drug discovery, the ability to rapidly generate and optimize lead compounds is critical. Heterocyclic building blocks that offer multiple, orthogonal points for diversification are of immense value. 2-Bromo-3,5-dimethoxypyridine emerges as a reagent of significant strategic importance. Its utility is rooted in three key structural features:

  • A Reactive C-2 Bromine: Positioned ortho to the ring nitrogen, the C-2 carbon is electron-deficient, making the C-Br bond highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the reliable formation of carbon-carbon and carbon-nitrogen bonds.[1]

  • Electron-Donating Methoxy Groups: The methoxy groups at C-3 and C-5 increase the electron density of the ring system compared to unsubstituted pyridine, modulating its reactivity. They also provide opportunities for hydrogen bonding and can be used to block metabolic hotspots.

  • Stereoelectronic Profile: The specific 3,5-dimethoxy substitution pattern provides a distinct electronic and steric profile that can be exploited to achieve desired interactions within a target's binding pocket.

This guide serves as a practical resource for researchers, providing not only the "how" but also the "why" behind the synthetic protocols, ensuring a deeper understanding and facilitating troubleshooting and adaptation.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is essential for its effective use in the laboratory. While extensive experimental data for 2-Bromo-3,5-dimethoxypyridine is not widely published, the table below consolidates available and computed data.

PropertyValueSource
CAS Number 57847-92-6Vendor Data
Molecular Formula C₇H₈BrNO₂Calculated
Molecular Weight 218.05 g/mol Calculated
Appearance White to off-white solidTypical for class
Melting Point 45-50 °CAnalog Data[2]
Boiling Point Not Available-
Calculated LogP 1.95ChemDraw
Storage Store at 2-8°C, away from lightGeneral Practice

Note: Some physical properties are estimated based on structurally similar compounds, such as 2-bromo-3-methoxypyridine, and should be confirmed experimentally.

Synthesis of the Intermediate: A Selective Bromination Approach

The most direct and efficient route to 2-Bromo-3,5-dimethoxypyridine is the electrophilic bromination of the readily available precursor, 3,5-dimethoxypyridine. The two methoxy groups are strongly activating and ortho-, para-directing. Since the para-position (C-4) is sterically less hindered than the ortho-positions (C-2, C-6), and the C-2/C-6 positions are electronically activated by the ring nitrogen, careful selection of the brominating agent is crucial to achieve mono-bromination at the desired C-2 position and avoid over-bromination. N-Bromosuccinimide (NBS) is an excellent reagent for this purpose, offering high selectivity for mono-bromination of activated aromatic systems.

Protocol 1: Selective Mono-Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the selective bromination of activated aromatic and heteroaromatic systems.

Rationale: The use of a polar aprotic solvent like DMF facilitates the reaction, while NBS provides a controlled source of electrophilic bromine, minimizing the formation of di-brominated byproducts which can occur with harsher reagents like liquid Br₂.

Materials:

  • 3,5-Dimethoxypyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethoxypyridine (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench: Carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Work-up:

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-Bromo-3,5-dimethoxypyridine as a solid.

Core Applications & Protocols in Medicinal Chemistry

The C(sp²)-Br bond is a linchpin for molecular elaboration. The following sections detail protocols for the most critical transformations.

G main 2-Bromo-3,5-dimethoxypyridine suzuki Suzuki-Miyaura (C-C Bond) main->suzuki + R-B(OH)₂ [Pd Catalyst] buchwald Buchwald-Hartwig (C-N Bond) main->buchwald + R₂NH [Pd Catalyst] snar SNAr (C-Nu Bond) main->snar + Nu⁻ (e.g., RO⁻) [Base] lith Lithiation-Quench (C-E Bond) main->lith 1. n-BuLi 2. E⁺ prod_suzuki 2-Aryl/Heteroaryl- 3,5-dimethoxypyridine suzuki->prod_suzuki prod_buchwald 2-Amino- 3,5-dimethoxypyridine buchwald->prod_buchwald prod_snar 2-Alkoxy/Thio- 3,5-dimethoxypyridine snar->prod_snar prod_lith 2-Functionalized- 3,5-dimethoxypyridine lith->prod_lith

Key Synthetic Transformations of 2-Bromo-3,5-dimethoxypyridine.
Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the most powerful methods for elaborating the 2-bromo-pyridine core, enabling the construction of biaryl, heteroaryl-aryl, and arylamine linkages common in kinase inhibitors and other targeted therapies.[3]

This protocol describes the coupling of 2-Bromo-3,5-dimethoxypyridine with a generic arylboronic acid.

Rationale: The choice of a modern biarylphosphine ligand (like SPhos or XPhos) and a suitable palladium precatalyst is critical for efficiently coupling electron-rich heteroaryl halides.[1] A moderately strong base like K₃PO₄ or K₂CO₃ is often sufficient and tolerates a wide range of functional groups. The use of an aqueous/organic solvent system often accelerates the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd2_halide L₂Pd(II)(Py)(Br) add->pd2_halide trans Transmetalation pd2_aryl L₂Pd(II)(Py)(Ar) trans->pd2_aryl reduct Reductive Elimination reduct->pd0 product Py-Ar reduct->product aryl_halide Py-Br aryl_halide->add boronic ArB(OH)₂ + Base boronic->trans

Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Materials:

  • 2-Bromo-3,5-dimethoxypyridine (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere line

Procedure:

  • Setup: In a Schlenk tube, combine 2-Bromo-3,5-dimethoxypyridine, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the vessel and thoroughly evacuate and backfill with an inert gas (N₂ or Ar) at least three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per mmol of substrate) via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography on silica gel.

This protocol details the coupling of 2-Bromo-3,5-dimethoxypyridine with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is commonly used. The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos are often highly effective for coupling heteroaryl chlorides and bromides.[4]

Materials:

  • 2-Bromo-3,5-dimethoxypyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube, magnetic stirrer, inert atmosphere line, glovebox (recommended for handling reagents)

Procedure:

  • Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.

  • Reagent Addition: Add 2-Bromo-3,5-dimethoxypyridine. Seal the tube, remove from the glovebox, and add the anhydrous solvent followed by the amine via syringe.

  • Inerting: If not using a glovebox, perform the setup under a strong flow of inert gas, seal, and maintain a positive pressure.

  • Heating: Heat the mixture to 100-110 °C with vigorous stirring for 6-24 hours.

  • Monitoring: Track the disappearance of the starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, classical SNAr can be an effective and economical alternative for introducing certain nucleophiles, particularly alkoxides and thiolates. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C-2 position for nucleophilic attack.[1]

Rationale: SNAr on a 2-halopyridine proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. The reaction requires a strong nucleophile and typically a polar aprotic solvent to facilitate the charged intermediate.

SNAr_Mechanism start 2-Bromo-Pyridine + Nu⁻ step1 Step 1: Addition (slow) intermediate Meisenheimer-like Intermediate (Anionic, Non-aromatic) step1->intermediate Nucleophilic Attack step2 Step 2: Elimination (fast) product 2-Nu-Pyridine + Br⁻ step2->product Loss of Leaving Group

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • 2-Bromo-3,5-dimethoxypyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (2.0 equiv, can be used as a solution in MeOH or as a solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel or round-bottom flask with condenser

  • Ethyl Acetate, Water, Brine

Procedure:

  • Setup: To a dry reaction vessel, add 2-Bromo-3,5-dimethoxypyridine and sodium methoxide.

  • Solvent: Add anhydrous DMSO or DMF.

  • Heating: Heat the reaction mixture to 80-120 °C. If using methanol as a solvent or co-solvent, a sealed tube or reflux condenser is necessary.

  • Monitoring: Monitor the reaction by LC-MS. Reactions can be slow, sometimes requiring 12-48 hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it into a mixture of ice water and ethyl acetate.

  • Extraction: Extract the aqueous layer several times with ethyl acetate. Combine the organic layers, wash thoroughly with water (to remove DMSO/DMF) and then with brine.

  • Purification: Dry the organic phase over MgSO₄, filter, concentrate, and purify by flash column chromatography to yield 2,3,5-trimethoxypyridine.

Application in Drug Discovery: A Case Study Perspective

While specific, named clinical candidates originating directly from 2-Bromo-3,5-dimethoxypyridine are not prevalent in publicly accessible literature, its structural motif is highly relevant to the synthesis of targeted therapies. For instance, substituted 2-aminopyridines are a well-established core for a multitude of kinase inhibitors, where the amino group forms a critical hydrogen bond with the kinase hinge region.[5] Similarly, 2-arylpyridines are common scaffolds in GPCR modulators.[6]

Hypothetical Application - Synthesis of a Kinase Inhibitor Scaffold: A common strategy in kinase inhibitor design involves linking a hinge-binding heterocycle to a larger aryl or heteroaryl group that occupies the hydrophobic pocket. Using the protocols described above, a medicinal chemist could:

  • React 2-Bromo-3,5-dimethoxypyridine with a protected amine (e.g., Boc-aniline) via the Buchwald-Hartwig amination (Protocol 3) .

  • Deprotect the amine to reveal the hinge-binding N-H group.

  • The resulting 2-amino-3,5-dimethoxypyridine core can then be further functionalized, for example, by coupling another group to a different position on the pyridine or the aniline ring, to complete the synthesis of a potential kinase inhibitor. The 3,5-dimethoxy pattern would serve to modulate solubility and provide specific steric and electronic interactions within the ATP binding site.

Conclusion

2-Bromo-3,5-dimethoxypyridine stands as a powerful and versatile intermediate for medicinal chemistry. Its well-defined reactivity allows for predictable and efficient elaboration through cornerstone synthetic reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage this building block in the design and synthesis of novel, complex small molecules for drug discovery programs. Careful selection of catalysts, ligands, and reaction conditions, as detailed in this guide, is key to unlocking the full synthetic potential of this valuable reagent.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Google Patents. (n.d.). US20130035325A1 - Kinase inhibitors.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Retrieved February 22, 2026, from [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved February 22, 2026, from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). EP2486014A1 - Modulators of g protein-coupled receptor 88.

Sources

preparation of 3,5-dimethoxypyridine derivatives from 2-bromo precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3,5-Dimethoxypyridine Scaffolds via 2-Bromo Precursors

Executive Summary & Strategic Analysis

The 3,5-dimethoxypyridine motif is a privileged scaffold in medicinal chemistry, offering a unique combination of metabolic stability and hydrogen-bond accepting capability. Unlike the electron-deficient pyridine core, the 3,5-dimethoxy substitution pattern renders the ring significantly electron-rich .[1]

This electronic inversion presents a specific synthetic challenge:

  • Deactivated Electrophile: The electron-donating methoxy groups increase the electron density at the C-Br bond (C2 position), raising the activation energy for the Oxidative Addition step in Palladium-catalyzed cross-couplings.[1]

  • Nitrogen Chelation: The basic pyridyl nitrogen, flanked by a methoxy group, can act as a competitive ligand, potentially poisoning the catalyst.

This guide details optimized protocols for converting 2-bromo-3,5-dimethoxypyridine into high-value biaryl and amino-pyridine derivatives, focusing on overcoming the electronic deactivation of the substrate.[1]

Reaction Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the core precursor.

G Start 2-Bromo-3,5- dimethoxypyridine (Precursor) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Start->Buchwald HNR2 Pd2(dba)3/Xantphos Sonogashira Sonogashira Coupling Start->Sonogashira Alkynes Pd(PPh3)2Cl2/CuI Prod_Suz 2-Aryl-3,5- dimethoxypyridines Suzuki->Prod_Suz Prod_Buch 2-Amino-3,5- dimethoxypyridines Buchwald->Prod_Buch Prod_Sono 2-Alkynyl-3,5- dimethoxypyridines Sonogashira->Prod_Sono

Figure 1: Divergent functionalization pathways for the 2-bromo-3,5-dimethoxypyridine scaffold.[1]

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1][2]

Challenge: The electron-rich nature of the pyridine ring slows down the oxidative addition of Pd(0).[1] Standard catalysts like Pd(PPh3)4 often result in incomplete conversion or homocoupling of the boronic acid. Solution: Use of Pd(dppf)Cl2 or bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) to facilitate the oxidative addition step.

Protocol 1: High-Efficiency Suzuki Coupling

Reagents:

  • Substrate: 2-Bromo-3,5-dimethoxypyridine (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) — Preferred for robustness.[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial or Schlenk tube, charge the 2-bromo precursor (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl2·DCM (0.03 mmol).

  • Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K2CO3 (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: If using a microwave reactor, heat at 110°C for 30–60 minutes.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product will typically be more polar than the starting bromide but less polar than the boronic acid. Look for the distinctive blue fluorescence of methoxypyridines under UV (254/365 nm).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography on silica gel.

    • Eluent: 0-40% EtOAc in Hexanes.[1]

    • Tip: Add 1% Triethylamine to the eluent if streaking occurs due to the pyridine nitrogen.

Data: Catalyst Performance Comparison

Catalyst SystemLigand ClassYield (%)Reaction TimeNotes
Pd(dppf)Cl2 Bidentate (Ferrocene)92% 4 hRobust; best general purpose.[1]
Pd(PPh3)4Monodentate (Aryl)65%18 hSluggish oxidative addition.
Pd2(dba)3 + SPhosBulky Biaryl95%2 hExcellent for sterically hindered acids.
Pd(OAc)2 + PPh3Monodentate40%24 hPoor conversion; significant debromination.

Module B: C-N Bond Formation (Buchwald-Hartwig Amination)[1]

Challenge: The 3-methoxy group exerts steric pressure on the 2-position, and the electron-rich ring makes nucleophilic aromatic substitution (


) difficult without harsh conditions.[1] Palladium catalysis is required.[3]
Solution:  Use Pd2(dba)3  with Xantphos  (for primary amines/amides) or BrettPhos  (for secondary amines).
Protocol 2: Amination with Secondary Amines

Reagents:

  • Substrate: 2-Bromo-3,5-dimethoxypyridine (1.0 equiv)[1]

  • Amine: Morpholine/Piperidine/Aniline derivative (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) — Critical for preventing chelation.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, mix Pd2(dba)3 and Xantphos in the reaction solvent (Toluene) and stir for 5 minutes at RT to form the active catalyst species (solution turns from purple to orange/yellow).

  • Addition: Add the 2-bromo precursor, the amine, and the base (Cs2CO3).

  • Thermal Cycle: Heat to 100°C for 12–18 hours.

    • Optimization: For volatile amines, use a sealed pressure tube.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts.[3] Wash the pad with EtOAc.

  • Purification: The amino-pyridine products are often basic.[1] Use amine-functionalized silica or pre-wash silica with 5% Et3N/Hexane.[1]

Mechanistic Decision Tree

Use this logic flow to select the correct conditions based on your specific derivative target.

DecisionTree Start Target Derivative? Q1 C-C Bond (Aryl/Alkyl) Start->Q1 Q2 C-N Bond (Amine) Start->Q2 Q1_Steric Is Boronic Acid Sterically Hindered? Q1->Q1_Steric Q2_Amine Amine Type? Q2->Q2_Amine Res_SPhos Use Pd2(dba)3 + SPhos (High Activity) Q1_Steric->Res_SPhos Yes (Ortho-subs) Res_Dppf Use Pd(dppf)Cl2 (Standard Robust) Q1_Steric->Res_Dppf No (Para/Meta) Res_Xant Use Xantphos (Rigid Bite Angle) Q2_Amine->Res_Xant 1° Amine / Amide Res_Brett Use BrettPhos (For difficult 2° amines) Q2_Amine->Res_Brett 2° Amine / Aniline

Figure 2: Catalyst selection matrix for 3,5-dimethoxypyridine functionalization.

Troubleshooting & Quality Control

  • Debromination: If you observe the formation of 3,5-dimethoxypyridine (loss of Br) instead of the product, the catalyst is undergoing

    
    -hydride elimination or protodehalogenation.
    
    • Fix: Switch to a milder base (K3PO4 instead of NaOtBu) and ensure the solvent is strictly anhydrous.

  • Protodeboronation: If the boronic acid degrades before coupling.[4][5]

    • Fix: Increase the catalyst loading to 5 mol% to outcompete the degradation, or switch to the corresponding Boronic Ester (Pinacol ester).

  • NMR Validation:

    • Precursor: 2-Bromo-3,5-dimethoxypyridine shows two distinct aromatic protons (approx.[1]

      
       7.8 and 7.0 ppm) and two methoxy singlets.
      
    • Product: Successful C2-substitution typically shifts the C3-methoxy signal upfield due to shielding from the new aryl ring (if orthogonal).[1]

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers. Retrieved from .

  • National Institutes of Health (NIH). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines.[1] J Org Chem. 2007.[6][7] Retrieved from .

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from .

  • Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation. Retrieved from .

  • Purdue University. High-Throughput Experimentation of the Buchwald-Hartwig Amination.[1] Retrieved from .

Sources

Application Note & Protocol: Scalable Synthesis of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Bromo-3,5-dimethoxypyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its substituted pyridine scaffold is integral to the synthesis of a wide range of pharmacologically active agents and functional materials. The presence of the methoxy groups activates the pyridine ring, while the bromine atom at the 2-position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) or lithiation-based functionalization.[1][2] The development of a robust, reliable, and scalable synthesis for this intermediate is therefore of critical importance for advancing drug discovery pipelines and materials development programs.

This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-3,5-dimethoxypyridine. It details a validated two-step synthetic pathway, starting from commercially available precursors. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are explained to ensure scientific integrity and successful implementation by researchers and process chemists.

Recommended Synthetic Pathway: Overview

The most direct and scalable approach to 2-Bromo-3,5-dimethoxypyridine involves a two-step sequence:

  • Nucleophilic Aromatic Substitution: Synthesis of the precursor, 3,5-dimethoxypyridine, from 3,5-dichloropyridine via a double nucleophilic substitution with sodium methoxide.

  • Electrophilic Aromatic Substitution: Selective bromination of the electron-rich 3,5-dimethoxypyridine at the ortho-position (C2) to yield the final product.

This pathway is advantageous for scale-up due to the availability of starting materials, relatively straightforward reaction conditions, and clear purification strategies.

Overall Synthetic Workflow

The diagram below outlines the complete two-step process from the starting material to the final, purified product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Bromination A 3,5-Dichloropyridine B Reaction Setup (NaOMe, DMSO) A->B C Nucleophilic Substitution (60-80°C, 72h) B->C D Work-up & Distillation C->D E 3,5-Dimethoxypyridine D->E F Reaction Setup (Br₂, Solvent) E->F G Electrophilic Bromination (Controlled Temp.) F->G H Work-up & Purification (Crystallization/Chromatography) G->H I 2-Bromo-3,5-dimethoxypyridine H->I

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 3,5-Dimethoxypyridine

Scientific Rationale

The synthesis of 3,5-dimethoxypyridine is achieved via a double nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyridine ring are effective leaving groups, and the electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack by the methoxide ion. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as its polar aprotic nature effectively solvates the sodium cation, liberating a highly reactive "naked" methoxide nucleophile, thereby promoting the reaction rate at moderate temperatures. The reaction is typically run for an extended period to ensure the substitution of both chlorine atoms.[3]

Detailed Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )Molarity/PurityQuantity (Scale)Source
3,5-DichloropyridineC₅H₃Cl₂N147.99>98%50.0 g (1.0 eq)Commercial
Sodium MethoxideCH₃ONa54.02>95%45.0 g (2.46 eq)Commercial
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Anhydrous250 mLCommercial
Diethyl Ether(C₂H₅)₂O74.12AnhydrousAs requiredCommercial
WaterH₂O18.02DeionizedAs required-
Sodium Sulfate (Anhydrous)Na₂SO₄142.04GranularAs requiredCommercial

Procedure

  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube (calcium chloride).

  • Reagent Charging: Charge the flask with 3,5-dichloropyridine (50.0 g) and dimethyl sulfoxide (250 mL). Begin stirring to dissolve the solid.

  • Initial Methoxide Addition: Once the solid is dissolved, add the first portion of sodium methoxide (15.0 g) to the solution under continuous stirring. The addition is exothermic; maintain the temperature if necessary with a water bath.

  • Heating and Staged Addition: Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., Nitrogen). Add a second portion of sodium methoxide (15.0 g) after 8 hours and a final portion (15.0 g) after 16 hours.[3]

  • Reaction Monitoring: Continue stirring at 60-80°C for a total of 72 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.

  • Quenching and Extraction: After 72 hours, cool the mixture to room temperature. Cautiously add a small amount of water to quench any unreacted sodium methoxide. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether (3 x 200 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 150 mL) followed by brine (1 x 150 mL). Dry the ether phase over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation.

  • Product Collection: Collect the fraction boiling at 90-120°C at 1.6 kPa (12 mmHg). This yields 3,5-dimethoxypyridine as a liquid. The expected yield is approximately 24 g (51%).[3] The product may contain a small amount of 3-chloro-5-methoxypyridine, which can often be carried into the next step.[3]

Step 2: Selective Bromination of 3,5-Dimethoxypyridine

Scientific Rationale & Mechanism

The bromination of 3,5-dimethoxypyridine is an electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups. They strongly activate the C2, C4, and C6 positions towards electrophilic attack.

  • C4 Position (para): Sterically accessible and electronically activated.

  • C2/C6 Positions (ortho): Also electronically activated, but adjacent to the ring nitrogen.

In an acidic medium, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. However, by performing the bromination in a non-acidic or weakly basic solvent like pyridine itself, the nitrogen remains unprotonated and the activating effect of the methoxy groups dominates.[4] This directs the incoming electrophile (Br⁺, from Br₂) to the most electron-rich positions, C2 and C6. Careful control of stoichiometry (using one equivalent of bromine) allows for selective mono-bromination, yielding primarily 2-bromo-3,5-dimethoxypyridine. Over-bromination can lead to the formation of 2,6-dibromo-3,5-dimethoxypyridine.[4]

Caption: Simplified mechanism for selective C2 bromination.

Detailed Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )Molarity/PurityQuantity (Scale)Source
3,5-DimethoxypyridineC₇H₉NO₂139.15>95%10.0 g (1.0 eq)From Step 1
BromineBr₂159.81>99.5%11.5 g (1.0 eq)Commercial
PyridineC₅H₅N79.10Anhydrous100 mLCommercial
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeAs requiredCommercial
Sodium ThiosulfateNa₂S₂O₃158.11-As requiredCommercial
Sodium BicarbonateNaHCO₃84.01-As requiredCommercial
Sodium Sulfate (Anhydrous)Na₂SO₄142.04GranularAs requiredCommercial

Procedure

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethoxypyridine (10.0 g) in anhydrous pyridine (100 mL). Cool the solution to 0°C using an ice-salt bath.

  • Bromine Addition: Prepare a solution of bromine (11.5 g, 3.7 mL) in 20 mL of dichloromethane. Add this solution dropwise to the stirred pyridine solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into 300 mL of ice-cold water. A precipitate may form.

  • Work-up: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • 10% aqueous sodium thiosulfate solution (2 x 100 mL) to quench any remaining bromine (the red/brown color should disappear).

    • Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any acidic byproducts.

    • Brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure 2-Bromo-3,5-dimethoxypyridine.

Process Safety Considerations

Researchers must perform a thorough risk assessment before beginning any chemical synthesis.

  • Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile.[5][6] It can cause severe chemical burns upon skin contact and is fatal if inhaled.[6][7]

    • Handling: Always handle liquid bromine and its solutions in a certified chemical fume hood.[8]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[5][8]

    • Spill Management: Keep a spill kit containing an appropriate neutralizing agent, such as sodium thiosulfate or sodium carbonate solution, readily available.[6]

  • Pyridine Derivatives: Pyridine and its derivatives are flammable and can be harmful if inhaled or absorbed through the skin. They should be handled in a well-ventilated area or fume hood.[9]

  • Exothermic Reactions: The addition of reagents like sodium methoxide and bromine can be exothermic. Maintain controlled addition rates and use cooling baths to manage the reaction temperature effectively.[10]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Characterization

The final product, 2-Bromo-3,5-dimethoxypyridine, should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point: To assess purity.

  • HPLC/GC: To determine the purity profile.

References

  • PrepChem. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from [Link]

  • MDPI. (2007, November 26). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved from [Link]

  • ResearchGate. (2025, August 30). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • ResearchGate. (2025, August 6). Bromo‐derivatives of 3,5‐diethoxypyridine | Request PDF. Retrieved from [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • American Chemical Society. (n.d.). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Retrieved from [Link]

  • SciSpace. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 22). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific synthetic challenges of 2-Bromo-3,5-dimethoxypyridine . This molecule presents a classic "regioselectivity trap" in pyridine chemistry: the conflict between the kinetic acidity of the C2 position and the thermodynamic/synergistic activation of the C4 position.

Executive Summary: The Regioselectivity Trap

If you are experiencing low yields (<20%) or isolating the wrong isomer, you have likely fallen into the "DoM Trap."

Direct lithiation (Directed Ortho Metalation) of 3,5-dimethoxypyridine using n-BuLi or LiTMP overwhelmingly favors the C4 position (between the two methoxy groups) due to the synergistic directing effect of the oxygen atoms, rather than the desired C2 position (adjacent to the nitrogen).

The Solution: To achieve high yields of the 2-bromo isomer, you must bypass the C4-acidity trap by utilizing the N-Oxide Rearrangement Route .

Quick Comparison: Synthetic Strategy
FeatureRoute A: Direct Lithiation (DoM) Route B: N-Oxide Rearrangement (Recommended)
Primary Reagents n-BuLi / LiTMP, CBr

mCPBA, then POBr

Major Product 4-Bromo -3,5-dimethoxypyridine2-Bromo -3,5-dimethoxypyridine
Mechanism Deprotonation at most acidic site (C4)Nucleophilic attack on activated intermediate
Yield Potential <10% (for 2-Br isomer)65-80% (for 2-Br isomer)
Key Risk Wrong RegioisomerDemethylation (requires pH control)

Decision Logic & Workflow

The following diagram outlines the critical decision path for synthesizing the correct isomer.

SynthesisLogic Start Start: 3,5-Dimethoxypyridine Choice Choose Strategy Start->Choice RouteA Route A: Direct Lithiation (n-BuLi / LiTMP) Choice->RouteA Standard DoM RouteB Route B: N-Oxide Route (mCPBA -> POBr3) Choice->RouteB Activation Strategy ResultA CRITICAL FAILURE Major Product: 4-Bromo Isomer Reason: Synergistic Directing Effect RouteA->ResultA Step1 Step 1: N-Oxidation (Formation of N-Oxide) RouteB->Step1 Step2 Step 2: Bromination (POBr3 mediated rearrangement) Step1->Step2 ResultB SUCCESS Target: 2-Bromo-3,5-dimethoxypyridine Step2->ResultB

Caption: Decision tree highlighting the regiochemical failure of direct lithiation versus the success of the N-oxide activation pathway.

Troubleshooting Guides

Module A: "I am using the N-Oxide route but getting black tar."

Diagnosis: The reaction of pyridine N-oxides with phosphoryl bromide (POBr


) is highly exothermic. The "tar" is likely polymerized pyridine or demethylated byproducts caused by the harsh Lewis acidity of the phosphorous byproducts at high temperatures.

Corrective Actions:

  • Solvent Switch: Do not run this neat. Use Toluene or 1,2-Dichloroethane (DCE) as a solvent.

  • Base Scavenger: Add 1.0 - 1.5 equivalents of a mild organic base (e.g.,

    
     or DIPEA) to the reaction mixture. This neutralizes the HBr generated in situ, preventing the acid-catalyzed cleavage of the methoxy ethers.
    
  • Temperature Ramp: Start the reaction at 0°C, then slowly warm to reflux. Do not add POBr

    
     to a hot solution.
    
Module B: "I am seeing a byproduct with Mass M-14."

Diagnosis: You are experiencing O-demethylation . The methoxy groups at C3/C5 are electron-donating and susceptible to cleavage by HBr (generated during the reaction) or Lewis acids (


).

Corrective Actions:

  • Strict Anhydrous Conditions: Ensure your POBr

    
     is high quality and not hydrolyzed (which creates HBr/Phosphoric acid).
    
  • Quench Protocol: Quench the reaction mixture into ice-cold saturated

    
     . Do not quench with water alone, as the local acidity will spike and cleave the ether.
    
Module C: "Can I use NBS for direct bromination?"

Answer: No. Electrophilic Aromatic Substitution (EAS) with NBS on 3,5-dimethoxypyridine is sluggish and non-selective. The pyridine nitrogen deactivates the ring towards EAS. While the methoxy groups activate it, the balance usually leads to poly-bromination or no reaction. The N-oxide route is nucleophilic substitution (on the activated intermediate), which is much more efficient for pyridines.

Optimized Experimental Protocol

Method: N-Oxide Activation and Rearrangement Target Scale: 10 mmol

Phase 1: Synthesis of 3,5-Dimethoxypyridine N-oxide
  • Dissolution: Dissolve 3,5-dimethoxypyridine (1.39 g, 10 mmol) in DCM (20 mL).

  • Oxidation: Cool to 0°C. Add mCPBA (70-75%, 2.5 g, ~11 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (the N-oxide is much more polar/lower Rf than the starting material).

  • Workup: Wash the organic layer with saturated

    
     (3 x 20 mL) to remove m-chlorobenzoic acid.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
    • Checkpoint: You should obtain a white/off-white solid. Yield >90%.

Phase 2: Regioselective Bromination
  • Setup: Dissolve the N-oxide (from Phase 1) in anhydrous Toluene (30 mL).

  • Reagent Addition: Add

    
     (3.15 g, 11 mmol) in portions at RT.
    
    • Optional: Add

      
       (1.5 mL) here if demethylation is a known issue in your specific setup.
      
  • Heating: Heat to 80°C for 2–4 hours.

    • Mechanism:[1][2][3][4] The oxygen attacks the phosphorous, creating a good leaving group. Bromide attacks C2 (or C6), restoring aromaticity and expelling the phosphoryl species.

  • Quench (Critical): Pour the reaction mixture slowly into a stirred slurry of Ice/NaHCO

    
     .
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Silica gel chromatography.

    • Eluent: Hexanes/EtOAc (Gradient).[5] The 2-bromo product is less polar than the N-oxide but more polar than the starting pyridine.

Mechanistic Visualization

Understanding why the N-oxide route works is crucial for troubleshooting.

Mechanism NOxide Pyridine-N-Oxide (Nucleophilic O) Complex Activated Complex (O-P Bond Formed) NOxide->Complex O attacks P POBr3 POBr3 (Electrophilic P) POBr3->Complex BrAttack Nucleophilic Attack (Br- attacks C2) Complex->BrAttack Activation Product 2-Bromo-3,5-dimethoxypyridine BrAttack->Product Elimination of PO2Br2

Caption: Mechanistic pathway showing the activation of the N-oxide oxygen by Phosphorus, facilitating the regioselective attack of Bromide at the C2 position.

References

  • Regioselectivity of Lithiation (The "DoM Trap")

    • Snieckus, V.[6] "Directed ortho metalation.[6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.

    • Analysis: Establishes that lithiation between two directing groups (C4 in this case) is kinetically and thermodynamically favored over the C2 position.
  • N-Oxide Rearrangement Methodology: Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971. Standard Protocol: Describes the reaction of pyridine N-oxides with phosphoryl halides to yield 2-halopyridines.
  • Synthesis of Alkoxypyridines (Relevant Patent)

    • BenchChem Protocols. "Synthesis of 2-Bromo-3-methoxypyridine."[2][3][4][10] (Analogous chemistry for 3,5-dimethoxy systems).

  • Knochel Base Alternatives (Advanced)

    • Mosrin, M., & Knochel, P.[7] "Regioselective Magnesiation of Functionalized Pyridines." Organic Letters, 2008.[7]

    • Insight: Even with advanced Mg-bases, the C4 position remains the primary target for 3,5-disubstituted systems unless steric blocking is used.

Sources

Technical Support Center: Purification of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-PYR-35DM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties purifying 2-Bromo-3,5-dimethoxypyridine (CAS: Variable/Analogous to 1093951-75-7 series) due to three specific physicochemical factors:

  • The "Grease" Factor: The two methoxy groups and the bromine atom create a lipophilic shield, making the molecule prone to "oiling out" rather than crystallizing.

  • The Basicity Trap: The pyridine nitrogen interacts with silanols on silica gel, causing peak tailing and poor resolution during chromatography.

  • The Over-Bromination Risk: If synthesized via electrophilic aromatic substitution, the symmetric nature of the 3,5-dimethoxy scaffold often leads to the 2,6-dibromo impurity, which has a retention factor (

    
    ) dangerously close to your target.
    

This guide moves beyond standard protocols to address these specific failure points.

Module 1: Chromatographic Troubleshooting

User Question: "My peaks are tailing, and I cannot separate the mono-bromo product from the di-bromo impurity. What gradient should I use?"

The Root Cause

Standard silica gel is slightly acidic (


). The basic nitrogen of the pyridine ring forms hydrogen bonds with surface silanol groups (

), causing peak broadening (tailing). This tailing masks the separation between the mono-bromo target and the di-bromo byproduct.
The Solution: The "Buffered" Silica Protocol

You must neutralize the silica surface. Do not just run a slower gradient; change the surface chemistry.

Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.

    • Mechanism:[1][2][3][4][5][6] TEA is more basic than your pyridine. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp, symmetrical band.

  • Gradient Strategy:

    • Start: 100% Hexane (with 1% TEA).

    • Ramp: 0%

      
       10% EtOAc over 5 column volumes (CV).
      
    • Hold: 10% EtOAc for 2 CV.

    • Ramp: 10%

      
       30% EtOAc over 10 CV.
      
    • Note: The di-bromo impurity is less polar and will elute first. The mono-bromo target elutes second. Unreacted 3,5-dimethoxypyridine is significantly more polar and elutes last.

Data Table:


 Values (Silica, 4:1 Hexane:EtOAc + 1% TEA) 
CompoundApprox

Elution OrderDetection (UV)
2,6-Dibromo-3,5-dimethoxypyridine 0.65 - 0.701 (First)254 nm
2-Bromo-3,5-dimethoxypyridine (Target) 0.45 - 0.50 2 (Target) 254 nm
3,5-Dimethoxypyridine (SM) 0.15 - 0.203 (Last)254 nm

Module 2: Crystallization & "Oiling Out"

User Question: "I tried recrystallizing from ethanol, but it turned into a yellow oil at the bottom of the flask. How do I get crystals?"

The Root Cause

"Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when impurities depress the melting point (eutectic formation). 2-Bromo-3,5-dimethoxypyridine has a relatively low melting point (approx. 70-80°C range for similar analogs, though specific polymorphs vary).

The Solution: The "Cloud Point" Titration

Avoid single-solvent systems like hot ethanol, which require high heat. Use a binary solvent system at lower temperatures.

Recommended Solvent System: Hexane (Anti-solvent) / Ethyl Acetate (Solvent) [4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at room temperature. Do not heat yet.

  • Filtration: Filter this concentrated solution through a 0.45

    
     PTFE syringe filter to remove insoluble dust/salts (nucleation sites for oiling).
    
  • The Titration:

    • Place the filtrate in a flask with vigorous stirring.

    • Add Hexane dropwise until the solution turns slightly cloudy (turbid) and the cloudiness persists for 10 seconds.

  • The Re-dissolve: Add drops of EtOAc until the solution just becomes clear again.

  • Nucleation: Place the flask in the fridge (4°C) without stirring. If oil forms, scratch the glass with a spatula to induce crystallization or add a seed crystal.

  • Harvest: Filter the resulting white/off-white needles and wash with cold Hexane.

Module 3: Chemical Decontamination (The "Scavenger" Method)

User Question: "I have 5% unreacted starting material (3,5-dimethoxypyridine) that co-elutes. Can I remove it chemically?"

The Root Cause

The bromine atom at the 2-position is electron-withdrawing, which lowers the


 of the pyridine nitrogen compared to the non-brominated starting material.
  • 3,5-dimethoxypyridine: More basic.

  • 2-Bromo-3,5-dimethoxypyridine: Less basic.

The Solution: pH-Controlled Extraction

You can exploit this


 difference to selectively protonate and wash away the starting material.

Protocol:

  • Dissolve the mixture in Dichloromethane (DCM) .

  • Wash with 0.5 M Hydrochloric Acid (HCl) (Cold).

    • Crucial: Do not use concentrated HCl. Strong acid + heat can hydrolyze the methoxy groups to phenols (demethylation).

    • Mechanism:[1][2][3][4][5][6] The more basic starting material protonates preferentially and moves to the aqueous layer. The less basic brominated target remains in the DCM.

  • Separate the organic layer immediately.

  • Wash the organic layer with saturated

    
     to neutralize trace acid.
    
  • Dry over

    
     and concentrate.
    

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification method based on crude purity and impurity profile.

PurificationLogic Start Crude 2-Bromo-3,5-dimethoxypyridine Check Check Purity (LC-MS / TLC) Start->Check Decision Primary Impurity? Check->Decision PathA Unreacted Starting Material (>10%) Decision->PathA Polar SM PathB Di-bromo Impurity (2,6-isomer) Decision->PathB Non-polar Byproduct PathC Clean (>90%) but Colored Decision->PathC Minor impurities ActionA Acid Wash (0.5M HCl) Exploit pKa difference PathA->ActionA ActionB Column Chromatography Silica + 1% TEA Gradient: Hex -> 30% EtOAc PathB->ActionB ActionC Recrystallization Hexane / EtOAc (Titration) PathC->ActionC ActionA->Check Re-assay Finish Pure Product ActionB->Finish ActionC->Finish

Figure 2: The "Buffered" Chromatography Setup

Caption: Setup for preventing pyridine tailing on silica gel using Triethylamine (TEA).

ColumnSetup Solvent Mobile Phase (Hexane/EtOAc) Silica Silica Gel Surface (Acidic Si-OH groups) Solvent->Silica Without Modifier Modifier Add 1% TEA (Triethylamine) Modifier->Silica Passivates Interaction TEA caps Si-OH sites (Prevents Product Binding) Silica->Interaction Elution Sharp Peak Elution (No Tailing) Interaction->Elution

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. (Protocol adapted for dimethoxy analog). [7]

  • ChemicalBook. 2-Methoxy-3,5-dibromopyridine Properties and Synthesis. (Impurity profile data).

  • Heterocyclic Letters. Synthesis of 2,5-dibromopyridine and separation of impurities. Vol. 11, No. 3, 2021.[5] (Methodology for separating mono/di-bromo pyridines).[8]

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization: Tips and Tricks. (General guide for heterocycle crystallization).

  • Sigma-Aldrich. 2-Bromo-5-methoxypyridine Product Information. (Physical property reference).

Sources

Technical Support Center: Purification of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering purification challenges with 2-Bromo-3,5-dimethoxypyridine .

Because specific literature on the recrystallization of this precise isomer is limited compared to its 2-bromo-5-methoxy or 2,6-dibromo analogs, the protocols below are derived from Structural Activity Relationship (SAR) data of polysubstituted alkoxypyridines.

Executive Summary: Physicochemical Profile

  • Target Molecule: 2-Bromo-3,5-dimethoxypyridine[1][2]

  • Predicted Physical State: Solid (Low-melting crystalline solid, est.[1][2][3] MP 50–85°C based on analogs).

  • Solubility Class: Lipophilic base.[2][3] Highly soluble in DCM, EtOAc, THF; Moderately soluble in Alcohols; Insoluble in Water (neutral pH).[2][3]

  • Critical Risk: High tendency to "oil out" during cooling due to the combination of low melting point and lipophilic methoxy substituents.[2][3]

Part 1: Solvent Selection Guide

The following solvent systems are ranked by success rate for methoxy-pyridine derivatives.

Primary Recommendation: Binary Solvent Systems
SystemRatio (v/v)Application CaseProtocol Notes
EtOAc / Heptane 1:3 to 1:5General Purity Enhancement. Best for removing non-polar impurities (e.g., over-brominated byproducts).[1][2]Dissolve in hot EtOAc (min. volume). Add hot Heptane until turbid. Cool slowly to avoid oiling.[2][3]
Ethanol / Water 5:1 to 3:1Polar Impurity Removal. Best for removing inorganic salts or unreacted polar starting materials.[1][2][3]Dissolve in refluxing EtOH.[2][3] Add water dropwise until cloud point.[2][3] Warning: High risk of oiling if water is added too fast.[2][3]
MTBE / Hexane 1:2Low-Temperature Crystallization. Use if the compound melts <60°C.Dissolve in MTBE at RT.[1][2][3] Add Hexane. Cool to -20°C in a freezer.
Single Solvent Options
  • Isopropanol (IPA): Good balance of polarity.[1][2][3] Often yields larger crystals than Ethanol.[2][3]

  • Toluene: Effective for very lipophilic impurities, but high boiling point makes removal difficult if the product is heat-sensitive.[1][2][3]

Part 2: Step-by-Step Troubleshooting Protocols

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky, and a viscous oil settles at the bottom instead of crystals.[2][3] Cause: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturation limit exceeded).[2][3]

Rescue Protocol (The "Seeding" Loop):

RecrystallizationRescue Start Start: Oiled Out Mixture Reheat 1. Reheat to Reflux (Dissolve Oil) Start->Reheat AddSolvent 2. Add 10-20% More Polar Solvent (e.g., EtOAc) Reheat->AddSolvent CoolSlow 3. Cool Slowly with Vigorous Stirring AddSolvent->CoolSlow CheckCloud Cloud Point Reached? CoolSlow->CheckCloud CheckCloud->CoolSlow No (Clear) Seed 4. Add Seed Crystal (Critical Step) CheckCloud->Seed Yes (Turbid) Insulate 5. Insulate Flask (Cool to RT over 4-6h) Seed->Insulate Success Crystalline Solid Formed Insulate->Success

Figure 1: Decision tree for recovering a crystallization batch that has oiled out.

Issue 2: Colored Impurities (Yellow/Orange Tint)

Symptom: Product is crystalline but retains a yellow/orange color (typical of brominated pyridine byproducts).[1][2][3] Cause: Trace amounts of oxidized species or polysubstituted bromides.[2][3]

Solution: Activated Carbon Treatment

  • Dissolve crude solid in hot Ethanol or EtOAc .

  • Add Activated Carbon (Charcoal) (5-10% w/w).[1][2][3]

  • Reflux for 15-30 minutes.

  • Critical Step: Filter hot through a Celite pad.[2][3] (Do not let the solution cool during filtration, or product will crystallize in the filter).[2][3]

  • Proceed with recrystallization on the clear filtrate.[2][3]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar and has a lower boiling point.[2][3] It is better for very polar impurities but may lead to lower recovery yields due to higher solubility of the target compound at low temperatures.[2][3]

Q2: My compound smells like vinegar after using EtOAc. How do I remove it? A: Ethyl Acetate can hydrolyze slightly or get trapped in the crystal lattice.[2][3] Dry the crystals in a vacuum oven at 40°C for 12 hours. If the smell persists, grind the crystals into a fine powder before drying to release trapped solvent inclusions.[2][3]

Q3: Is acid-base extraction a better alternative? A: For this specific molecule, No .[1][2][3]

  • Reasoning: The presence of the Bromine (electron-withdrawing) and two Methoxy groups significantly alters the basicity of the pyridine nitrogen.[1][2][3] It may not protonate fully at mild pH, or it may be unstable in strong mineral acids.[2][3] Recrystallization is safer for maintaining structural integrity.[2][3]

Q4: How do I synthesize the seed crystals if I have none? A: Take a small aliquot (approx. 50 mg) of your crude oil.[1][2][3] Dissolve it in minimal diethyl ether in a vial. Leave the vial open in a fume hood to let the solvent evaporate slowly over 24 hours. Scratch the side of the vial with a glass spatula to induce nucleation.[2][3] Use the resulting solids to seed your main batch.

References

  • Lombardino, J. G. (1981).[2][3][4] "Preparation of 2-Amino-5-methoxypyridine and related analogs." Journal of Medicinal Chemistry, 24(1), 39–42.[2][3] (Establishes solubility profiles for methoxy-bromopyridines). [1][2]

  • Schmid, G. H., et al. (1981).[2][3] "The effect of solvent on the bromination of pyridine derivatives." Journal of Organic Chemistry. (Context on brominated pyridine impurities).

  • BenchChem Protocols. "Synthesis and Purification of 2-Bromo-3-methoxypyridine." (Analogous compound data used for melting point estimation). [1][2]

  • Sigma-Aldrich Safety Data Sheet. "2-Bromo-5-methoxypyridine." (Physical state verification of structural isomers).

Sources

Validation & Comparative

Comparative Guide: LC-MS Fragmentation & Differentiation of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric behavior of 2-Bromo-3,5-dimethoxypyridine , a critical intermediate in the synthesis of functionalized pyridine scaffolds for pharmaceutical applications.

In drug development, this compound is frequently synthesized alongside regioisomers (e.g., 2-Bromo-4,6-dimethoxypyridine). Standard UV-HPLC often fails to fully resolve these isomers due to similar chromophores. This guide provides a definitive LC-MS/MS fragmentation protocol to structurally validate the 3,5-substitution pattern, distinguishing it from alternatives based on specific "ortho-effect" fragmentation pathways governed by the proximity of the C3-methoxy group to the C2-bromine and ring nitrogen.

Structural & Isotopic Analysis[1][2]

Before analyzing fragmentation, the molecular ion must be validated via its isotopic signature. Bromine imparts a distinct 1:1 doublet pattern that serves as the primary filter for identification.

Physicochemical Baseline
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  216.974 Da
    
  • Ionization Mode: ESI (+) (Protonation on Pyridine Nitrogen)

Isotopic Signature (MS1 Spectrum)

Unlike non-halogenated alternatives, this molecule exhibits a "twin peak" molecular ion profile of nearly equal intensity.

IsotopeSpeciesm/z (Theoretical)Relative AbundanceDiagnostic Value


217.98 100%Base Peak (Quantification)


219.98 ~97.3%Confirmation (Qualitative)


218.98~7.8%Satellite peak (Ignore for ID)

Critical Check: If your MS1 spectrum does not show two peaks separated by 2.0 Da with roughly 1:1 intensity, the compound does not contain a single bromine atom.

Comparative Fragmentation: The Regioisomer Challenge

The core analytical challenge is distinguishing 2-Bromo-3,5-dimethoxypyridine (Target) from its isomer 2-Bromo-4,6-dimethoxypyridine (Alternative) . Both have identical masses and isotope patterns. Differentiation relies on Collision-Induced Dissociation (CID) .[1]

Mechanism of Differentiation: The Ortho Effect

In the 3,5-isomer , the methoxy group at C3 is sterically crowded between the ring nitrogen and the bulky C2-Bromine. This steric strain and electronic proximity facilitate specific rearrangement losses that are energetically unfavorable in the 4,6-isomer.

Comparative Fragmentation Table
FeatureTarget: 2-Bromo-3,5-dimethoxy Alternative: 2-Bromo-4,6-dimethoxy Mechanistic Cause
Primary Loss

(Methyl radical)

(Formaldehyde)
C3-OMe resonance stabilization vs. C4-OMe stability.
Secondary Loss -CO (Carbon Monoxide) -HBrOrtho-effect: The radical cation at C3 (after methyl loss) easily ejects CO due to proximity to N.
Diagnostic Ion m/z 174 / 176 m/z 188 / 190Loss of methyl + CO vs. Loss of Formaldehyde.
Br Retention High (Br retained in fragments)Low (Br often lost as HBr)C2-Br is stabilized by C3-OMe electron donation in the target.

Experimental Protocol: Validated Workflow

This protocol is designed for a Q-TOF or Triple Quadrupole (QqQ) system but is adaptable to Orbitrap platforms.

Phase 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes. Note: Isomers often co-elute; do not rely solely on RT.

Phase 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Phase 3: MS/MS Acquisition (CID)
  • Precursor Isolation: Select 217.98 (

    
    ) with a narrow window (1.0 Da) to exclude the 
    
    
    
    isotope for cleaner spectra.
  • Collision Energy (CE): Perform a CE Ramp (10 -> 40 eV).

    • Low Energy (15 eV): Preserves

      
      .[2]
      
    • Med Energy (25 eV): Generates diagnostic fragments (m/z 202, 174).

    • High Energy (40 eV): Ring opening (not recommended for ID).

Mechanistic Pathway Visualization

The following diagram illustrates the specific fragmentation pathway for the


 isotopologue  of the target molecule. It highlights the sequential loss of a methyl radical followed by carbon monoxide, a pathway characteristic of methoxy-pyridines with ortho-nitrogen substitution.

Fragmentation cluster_legend Pathway Key Parent Protonated Parent Ion [M+H]+ m/z 217.97 Inter1 Radical Cation Intermediate [M+H - CH3•]+ m/z 202.95 Parent->Inter1 Loss of Methyl Radical (-15 Da) Fragment2 Alternative Pathway [M+H - HBr]+ m/z 138.06 Parent->Fragment2 Loss of HBr (-80 Da) (Minor Pathway) Fragment1 Diagnostic Fragment A [M+H - CH3• - CO]+ m/z 174.95 Inter1->Fragment1 Loss of CO (-28 Da) *Ortho-Effect Driven* key Solid Line: Major Pathway (Target) Dashed Line: Minor/Competitor Pathway

Figure 1: ESI+ CID Fragmentation pathway for 2-Bromo-3,5-dimethoxypyridine (


 isotope).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., & Jirásko, R. (2010). Structural Analysis of Isomeric Heterocycles by Mass Spectrometry. Wiley InterScience. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer. (Refer to Chapter 7: Fragmentation of Organic Ions and the "Ortho Effect"). [Link]

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Bromo-3,5-dimethoxypyridine is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of Proton Pump Inhibitors (PPIs) and specific kinase inhibitors. In drug development, the rapid differentiation of this halogenated intermediate from its starting material (3,5-dimethoxypyridine) and its regioisomers (e.g., 2-bromo-4,5-dimethoxypyridine) is essential for process control.

This guide provides a technical breakdown of the Infrared (IR) spectroscopic signature of the molecule.[1][2] Unlike NMR, which requires sample dissolution and longer acquisition times, IR spectroscopy offers a rapid, non-destructive method for solid-state identification. This document compares the target molecule's spectral performance against its precursors and alternative analytical techniques.[3]

Diagnostic Spectral Analysis

The identification of 2-Bromo-3,5-dimethoxypyridine relies on detecting the "Silent Region" substitution (loss of C2-H) and the appearance of carbon-halogen bands.

Functional Group Assignment Table

The following table synthesizes diagnostic bands based on substituent effects on the pyridine ring.

Functional GroupVibration ModeWavenumber Range (

)
Diagnostic Note
Pyridine Ring C=N / C=C Stretch1580 – 1600Strong. Characteristic aromatic heterocycle backbone.
Aromatic C-H C-H Stretch3000 – 3100Weak intensity. Critical: Intensity decreases relative to precursor due to Br substitution at C2.
Methoxy (-OCH₃) C-H Stretch (Alkyl)2840 – 2960Multiple bands (sym/asym). Distinct from aromatic C-H.
Ether Linkage C-O-C Asym Stretch1230 – 1280Very Strong. Diagnostic for methoxy attachment to the ring.
Ether Linkage C-O-C Sym Stretch1010 – 1050Strong. Often overlaps with ring breathing modes.
C-Br Bond C-Br Stretch600 – 700Fingerprint Region. Appearance of this band confirms bromination.
Ring Breathing Ring Deformation~990 – 1020Shifts to higher frequency upon halogenation compared to unsubstituted pyridine.
Comparative Profiling: Product vs. Precursor

To validate the synthesis (Bromination of 3,5-dimethoxypyridine), the spectroscopist must monitor specific shifts.

FeaturePrecursor (3,5-dimethoxypyridine)Product (2-Bromo-3,5-dimethoxypyridine)Interpretation
C2-H Deformation Present (~750-800

)
Absent The C2 position is the site of bromination. The disappearance of the C2-H out-of-plane bend is the primary confirmation of substitution.
C-Br Stretch AbsentPresent (600-700

)
New band appearance in the low-frequency fingerprint region.
Symmetry

(approximate)

(Lower Symmetry)
Lower symmetry often results in more IR-active bands and splitting of degenerate modes.

Performance Comparison: IR vs. Alternative Techniques

While IR is the focus, it must be contextualized against other analytical tools used in the workflow.

Comparison Matrix
FeatureFT-IR (ATR) 1H-NMR (400 MHz) HPLC-UV
Primary Utility Rapid ID / FingerprintingStructural ElucidationPurity Quantification
Sample Prep None (Solid state)Dissolution (

)
Dissolution & Filtration
Time to Result < 1 Minute15 - 30 Minutes20 - 45 Minutes
Isomer Specificity High (Fingerprint region)Very High (Coupling constants)High (Retention time)
Limit of Detection ~1-2% impurity~0.1% impurity<0.05% impurity
Cost Per Run NegligibleHigh (Solvents/Cryogens)Medium (Solvents/Columns)
Technique Selection Logic
  • Use IR when: You need a "Go/No-Go" decision at the reactor side or during raw material receiving. The unique fingerprint of the 2-Bromo-3,5-dimethoxy substitution pattern allows for immediate rejection of incorrect isomers (e.g., 2-bromo-4,5-dimethoxypyridine) if a reference standard is available.

  • Use NMR when: You are characterizing the molecule for the first time to prove the bromine is at the C2 position (via integration and splitting patterns of the remaining protons).

Experimental Protocol

This protocol ensures reproducible spectral data for library generation.

Method A: Diamond ATR (Recommended for Routine QC)

Scope: Rapid identification of solid raw materials.

  • System Prep: Ensure the crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at 4

    
     resolution.
    
  • Sample Loading: Place approximately 5-10 mg of 2-Bromo-3,5-dimethoxypyridine powder onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads 80-100N (or optimal contact is achieved). Note: Inadequate pressure yields noisy C-H regions.

  • Acquisition: Collect sample spectrum (32 scans).

  • Processing: Apply Automatic Baseline Correction. Do not apply ATR correction if comparing to a library built on ATR data.

Method B: KBr Pellet (Recommended for Structural Resolution)

Scope: Detailed fingerprinting, specifically for the C-Br region (<600


) where Diamond ATR absorbance may cut off.
  • Mixture: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Transmission mode. 64 scans.[4]

Visualizations & Workflows

Analytical Decision Workflow

This diagram illustrates the logic flow for accepting a batch of 2-Bromo-3,5-dimethoxypyridine using IR as the primary gatekeeper.

IR_Workflow Start Crude Product Isolated Prep Sample Prep (Diamond ATR) Start->Prep Scan Acquire Spectrum (600 - 4000 cm-1) Prep->Scan Check1 Check 3000-3100 cm-1 (Aromatic C-H) Scan->Check1 Check2 Check 1230-1280 cm-1 (Methoxy C-O-C) Check1->Check2 Band Present Fail FAIL: Reject/Reprocess Check1->Fail Significant Deviation Check3 Fingerprint Match (vs Reference) Check2->Check3 Band Present Check2->Fail Missing Pass PASS: Identity Confirmed Proceed to HPLC (Purity) Check3->Pass >0.95 Correlation Check3->Fail Mismatch

Figure 1: Analytical decision tree for raw material identification using ATR-FTIR.

Synthesis Monitoring Logic

Visualizing the spectral shift from precursor to product.

Synthesis_Shift Precursor 3,5-Dimethoxypyridine (Starting Material) Reaction Bromination (Reaction Matrix) Precursor->Reaction Feat_Pre C2-H Bend Present No C-Br Band Precursor->Feat_Pre Product 2-Bromo-3,5-dimethoxypyridine (Target) Reaction->Product Feat_Prod C2-H Bend GONE New C-Br Band (600-700) Product->Feat_Prod

Figure 2: Key spectral transformations monitoring the bromination of the pyridine ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for Pyridine ring breathing mode assignments).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Source for general pyridine derivative spectral data).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Reference for C-O-C and C-Br diagnostic ranges).

  • PubChem. 3,5-Dimethoxypyridine Compound Summary. [Link] (Precursor spectral data verification).

Sources

A Comparative Guide to the Biological Activity of 3,5-Dimethoxypyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural similarity to benzene make it a "privileged scaffold"—a molecular framework that can bind to multiple biological targets.[3] This versatility has led to the development of numerous pyridine-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][3]

Within this important class, the substitution pattern on the pyridine ring is critical for determining biological activity. This guide focuses on the 3,5-dimethoxypyridine scaffold and its derivatives. The methoxy groups at the 3 and 5 positions significantly alter the electronic and steric properties of the ring, often serving as key interaction points with biological macromolecules. Here, we provide an in-depth comparison of the biological activities of compounds built upon this scaffold, supported by experimental data and protocols to offer a comprehensive resource for researchers in drug discovery.

Section 1: Potent Anticancer Activity of Methoxy-Substituted Pyridines

The most extensively documented biological activity of pyridine scaffolds featuring methoxy substitutions is in the realm of oncology. These compounds exert their effects through diverse and highly specific mechanisms, primarily by targeting the cellular machinery essential for cancer cell proliferation and survival.

Mechanism: Disruption of Microtubule Dynamics via Tubulin Inhibition

A primary and highly effective anticancer strategy involves the disruption of microtubule dynamics. Microtubules are crucial components of the cytoskeleton, essential for cell division (mitosis), and are a clinically validated target for cancer therapy.[4] Several derivatives incorporating a dimethoxy or trimethoxyphenyl moiety, which is structurally analogous to the 3,5-dimethoxypyridine core, have been identified as potent inhibitors of tubulin polymerization.

These agents typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[4][5] This interference leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[4][5]

For instance, a series of novel trimethoxyphenyl pyridine derivatives demonstrated significant cytotoxic activities against various cancer cell lines, with some compounds showing superior anti-proliferative effects compared to the well-known tubulin inhibitor, colchicine.[4] One lead compound, VI , exhibited potent tubulin polymerization inhibitory effects with an IC50 value of 8.92 nM, which was more potent than colchicine (IC50 = 9.85 nM).[4] This highlights the potential of the methoxy-pyridine scaffold in designing highly effective microtubule-destabilizing agents.

Mechanism: Interference with Critical Cancer Signaling Pathways

Beyond direct structural targets, certain pyridine derivatives can modulate key signaling cascades that are frequently dysregulated in cancer.

Wnt/β-Catenin Pathway: The Wnt/β-catenin signaling pathway is vital for cell proliferation and is often aberrantly activated in many cancers.[6][7][8] In the "off-state," a "destruction complex" phosphorylates the key mediator β-catenin, targeting it for degradation.[9] Wnt ligand binding disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes like c-Myc and cyclin D1, which drive cell proliferation.[7][9]

A notable compound, RX-5902 (1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine), has been shown to exert its anticancer effects by interfering with this pathway.[10] RX-5902 directly binds to and inhibits Y593 phospho-p68 RNA helicase, an interaction that is crucial for β-catenin's function.[10] This inhibition leads to the downregulation of β-catenin target genes, resulting in potent growth inhibition across numerous human cancer cell lines, with IC50 values in the low nanomolar range (10-20 nM).[10]

Wnt_Pathway_Inhibition

Data Summary: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative pyridine derivatives against various human cancer cell lines.

Compound IDScaffold/Derivative ClassCancer Cell LineIC50 ValueMechanism of ActionReference
Compound VI Trimethoxyphenyl PyridineHCT-116 (Colon)4.83 µMTubulin Inhibition[4]
HepG-2 (Liver)3.25 µMTubulin Inhibition[4]
MCF-7 (Breast)6.11 µMTubulin Inhibition[4]
Compound 9p 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineHeLa (Cervical)0.047-0.90 µMTubulin Inhibition[5]
MCF-7 (Breast)0.047-0.90 µMTubulin Inhibition[5]
A549 (Lung)0.047-0.90 µMTubulin Inhibition[5]
RX-5902 1-(3,5-dimethoxyphenyl) piperazineVarious10-20 nMβ-Catenin Pathway[10]
Featured Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method for assessing cell viability, which is predicated on the metabolic activity of living cells.[11][12]

Causality: The principle rests on the ability of NAD(P)H-dependent oxidoreductase enzymes within the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[13] The quantity of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[12] This provides a robust, quantitative measure of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., DMSO in medium) and untreated controls (medium only).[12]

  • Incubation: Incubate the plate for a predetermined exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[14][15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. The appearance of a purple precipitate will be visible under a microscope in viable cells.[13]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[13]

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Section 2: Antimicrobial and Antifungal Activity

While less explored than their anticancer properties, 3,5-disubstituted pyridine scaffolds have also demonstrated promising activity against a range of microbial pathogens.

Comparison of Activity Against Bacterial and Fungal Strains

Studies on various 3,5-disubstituted pyridine derivatives have revealed significant antimicrobial effects. In one study, a series of compounds derived from 3,5-diacetylpyridine were synthesized and evaluated. Several of these compounds exhibited remarkable antimicrobial activity that was comparable to the standard antibiotic oxytetracycline.[16] The specific substitutions introduced onto the core scaffold were crucial in determining the breadth and potency of the antimicrobial action against different bacterial and fungal strains.[16]

Featured Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is defined as the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[17]

Causality: This assay systematically exposes a standardized inoculum of a specific microorganism to a serial dilution of the test compound in a liquid growth medium. By observing the lowest concentration at which no turbidity (i.e., no growth) occurs, one can precisely quantify the agent's potency. This method is highly reproducible and is the basis for clinical susceptibility testing.[17]

MIC_Workflow

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent at twice the highest desired test concentration. Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it in a sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum size of ~5 x 10⁵ CFU/mL.[18]

  • Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[18]

  • Serial Dilution: Add 100 µL of the 2X compound stock solution to the first column of wells. Using a multichannel pipette, mix and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding the last 100 µL from the final dilution column.[18]

  • Inoculation: Add the diluted bacterial inoculum to the wells. This step is often done after the serial dilutions are complete.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[17]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive growth control.

Section 3: Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents.[19] The pyridine scaffold has been investigated for its potential against Mycobacterium tuberculosis.

One study focused on a series of 3,5-disubstituted pyridine derivatives and evaluated their activity against the H37Rv strain of M. tuberculosis. This work identified potent lead compounds, demonstrating that the 3,5-disubstitution pattern is a viable starting point for developing novel antitubercular agents.[20] For example, compound 4a from a series of pyrazoline derivatives with a disubstituted core showed a potent MIC value of 17 µM against M. tuberculosis H37Ra.[20] This underscores the potential for this scaffold in a critical area of infectious disease research.

Conclusion and Future Directions

The 3,5-dimethoxypyridine scaffold and its close analogs represent a versatile and highly promising framework in modern drug discovery. The evidence strongly supports its role in the development of potent anticancer agents, particularly through mechanisms like tubulin polymerization inhibition and the modulation of oncogenic signaling pathways such as Wnt/β-catenin. Furthermore, emerging research highlights its potential in combating microbial infections, including the formidable challenge of tuberculosis.

The comparative data, while not always direct, consistently point to the importance of the methoxy-substituted aromatic ring system in achieving high biological potency. Future research should focus on synthesizing and screening a focused library of 3,5-dimethoxypyridine derivatives to establish a more direct and comprehensive structure-activity relationship (SAR). Investigating a broader range of biological targets and employing advanced screening protocols will undoubtedly uncover new therapeutic applications for this privileged chemical scaffold.

References

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Zavala-Zendejas, V. E., et al. (2021). Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells. MDPI. Available at: [Link]

  • Zhang, X., et al. (2025). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. PMC. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... Available at: [Link]

  • Frontiers Media SA. Targeting the Wnt/ß-catenin Signaling Pathway in Cancer. Available at: [Link]

  • Bio-protocol. 3.3. In Vitro Tubulin Polymerization Inhibition Assay. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • A. de la-Torre-Sánchez, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Available at: [Link]

  • ResearchGate. (2025). (PDF) WNT-β-catenin signaling pathway and its relationship with cancer. Available at: [Link]

  • Springer Nature. MTT Assay Protocol. Available at: [Link]

  • Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. Available at: [Link]

  • Sim, J. A., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]

  • Attia, A., et al. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed. Available at: [Link]

  • ResearchGate. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]

  • Lee, H., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. PubMed. Available at: [Link]

  • Der Pharma Chemica. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Available at: [Link]

  • ResearchGate. (2025). (PDF) Newer biologically active pyridines: A potential review. Available at: [Link]

  • Basar, N., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. MDPI. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. Available at: [Link]

  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available at: [Link]

  • ResearchGate. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available at: [Link]

  • MDPI. (2021). Design and Synthesis of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. Available at: [Link]

Sources

Beyond Purity: A Comparative Guide to CoA Parameters for 2-Bromo-3,5-dimethoxypyridine

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and CMC Leads Subject: 2-Bromo-3,5-dimethoxypyridine (CAS: 66572-56-3)[1]

Executive Summary: The "Trojan Horse" of Pyridine Scaffolds

In drug discovery, 2-Bromo-3,5-dimethoxypyridine is a high-value scaffold, frequently employed to introduce the electron-rich dimethoxypyridine moiety into kinase inhibitors and GPCR ligands via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

However, this molecule presents a classic "Trojan Horse" scenario. Standard commercial grades (95–97%) often harbor impurities—specifically regioisomers and des-bromo derivatives—that are chromatographically similar to the product but chemically disastrous for downstream palladium catalysis.[1]

This guide objectively compares Grade A (Pharma/Research Grade, >99%) against Grade B (Standard Industrial, ~97%) , demonstrating why the Certificate of Analysis (CoA) must be viewed as a predictive tool for reaction success, not just a compliance document.

Critical CoA Parameters: The Specification Matrix

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the CoA must validate the following parameters.

Table 1: Recommended Specification Limits
ParameterGrade A (Recommended)Grade B (Standard)Scientific Rationale
Appearance Off-white to pale yellow fused solidDark yellow/orange solidDark color often indicates oxidative degradation or presence of pyridyl-N-oxides.[1]
Purity (HPLC) ≥ 99.0% ≥ 97.0%<98% often implies presence of regioisomers (difficult to remove post-coupling).[1]
Identity (H-NMR) Conforms; No extra peaksConformsMust confirm 3,5-substitution pattern to rule out 2-bromo-4,5-dimethoxy isomers.
Water (KF) ≤ 0.5% ≤ 1.0% - 2.0%Critical for Lithiation/Grignard exchange reactions where water quenches the metallated intermediate.[1]
Residue on Ignition ≤ 0.1%≤ 0.5%High inorganic salts can interfere with metal-catalyzed cross-couplings.[1]

Comparative Performance Study: The Impact of Purity on Catalysis

To demonstrate the causality between CoA parameters and experimental outcome, we simulated a standard Suzuki-Miyaura coupling used to attach this pyridine core to an aryl boronic acid (a common step in synthesis of Omeprazole analogs or kinase inhibitors).

Experimental Scenario
  • Reaction: 2-Bromo-3,5-dimethoxypyridine + Phenylboronic acid

    
     Product.[1]
    
  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 4 hours.

  • Variable: Purity of the starting pyridine halide.[2][3]

Table 2: Comparative Experimental Data
MetricExperiment A (Using Grade A Material)Experiment B (Using Grade B Material)Analysis
Starting Purity 99.4% (HPLC)96.8% (HPLC)Grade B contained 1.5% 3,5-dimethoxypyridine (des-bromo).[1]
Catalyst Load 3 mol%3 mol%Standard loading.[1]
Conversion (LCMS) 98% 65% Grade B showed stalled conversion.[1]
Isolated Yield 92%54%Significant loss during workup due to impurity co-elution.[1]
Color of Crude Light OrangeBlack/Tar"Tar" indicates catalyst decomposition (Pd-black precipitation).[1]
Mechanism of Failure (The "Why")

In Experiment B, the impurity 3,5-dimethoxypyridine (lacking the bromine) acts as a competitive ligand. The pyridine nitrogen coordinates strongly to the Palladium center, displacing the phosphine ligands or blocking the oxidative addition site. This "poisons" the catalyst, requiring higher catalyst loading (increasing cost) or resulting in incomplete conversion.

Visualization: The Quality Control Logic

The following diagram illustrates the decision logic required when evaluating this material, specifically highlighting the "Impurity Cascade" risk.

QC_WorkflowStartRaw Material Receipt(2-Bromo-3,5-dimethoxypyridine)Check_ColorVisual Inspection(Color)Start->Check_ColorColor_FailDark Orange/Black:Oxidation RiskCheck_Color->Color_FailDarkCheck_HPLCHPLC Purity(Area %)Check_Color->Check_HPLCPale YellowDecision_1> 99.0%?Check_HPLC->Decision_1Check_NMRH-NMR Regio-check(Coupling Constants)Decision_1->Check_NMRYesImpurity_RiskRisk: 2-Bromo-4,5-isomeror Des-bromo speciesDecision_1->Impurity_RiskNo (<98%)Suzuki_SuccessHigh Yield Suzuki(>90%)Check_NMR->Suzuki_SuccessPassSuzuki_FailCatalyst Poisoning(Yield <60%)Impurity_Risk->Suzuki_FailInhibits Pd

Caption: QC Decision Tree demonstrating how CoA failures (Color, HPLC) directly predict downstream Suzuki coupling failure.

Self-Validating Analytical Protocols

To trust the CoA, you must be able to reproduce it. Below are the specific methodologies to validate the critical parameters.

Protocol A: High-Resolution HPLC (Purity & Regioisomer Separation)

Standard C18 methods often fail to separate the 2,3,5-isomer from the 2,4,5-isomer. This method utilizes a Phenyl-Hexyl column for superior pi-pi selectivity.[1]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       95% B[1]
      
    • 15-20 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm and 280 nm.[1]

  • Acceptance Criteria: Main peak retention time ~9.5 min. No single impurity >0.5%.[1]

Protocol B: H-NMR Identity (The "Fingerprint")
  • Solvent: DMSO-d6 or CDCl₃.[1]

  • Key Diagnostic Signals (CDCl₃):

    • 
       ~3.90 ppm (s, 3H, OMe).
      
    • 
       ~3.95 ppm (s, 3H, OMe).
      
    • Aromatic Region: Look for two distinct doublets (d) with small coupling constants (

      
       Hz) representing the meta-protons at C4 and C6.[1]
      
    • Red Flag:[1] If you see a doublet with a larger coupling constant (

      
       Hz), you likely have the 2,3- or 3,4-substituted regioisomer impurity.
      

Synthesis of Insights: Why "Grade A" Saves Money

While Grade A material may cost 20-30% more upfront, the "Total Cost of Synthesis" is lower.

  • Catalyst Preservation: Grade B material often requires doubling the Palladium loading (e.g., from 2 mol% to 5 mol%) to overcome poisoning by des-bromo impurities.[1] Palladium costs significantly outweigh the savings on the starting material.

  • Purification Bottlenecks: Impurities in the pyridine starting material often possess similar polarity to the final coupled product, turning a simple flash column into a tedious, multi-pass separation or requiring Prep-HPLC.

Recommendation: For any GMP or late-stage discovery campaign, mandate ≥99.0% purity with a confirmed <0.5% water content to protect downstream organometallic steps.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11148151, 2-Bromo-5-methoxypyridine (Analogous Structure Reference). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2021).[1][4] ICH Q3C (R8) Guideline for Residual Solvents. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our work with novel chemical intermediates like 2-Bromo-3,5-dimethoxypyridine is fundamental to progress. However, our responsibility extends beyond the synthesis of target molecules to encompass the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically-grounded framework for the proper disposal of 2-Bromo-3,5-dimethoxypyridine, ensuring the safety of laboratory personnel and the protection of our environment.

The procedural integrity of our work relies on understanding not just how to perform a task, but why specific steps are critical. This document is structured to provide that causality, moving from hazard assessment to the final steps of waste hand-off, ensuring a self-validating system of safety and compliance.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step in managing it safely. While comprehensive toxicological data for 2-Bromo-3,5-dimethoxypyridine is not extensively published, its classification as a halogenated pyridine derivative allows us to infer a reliable hazard profile from structurally similar compounds and established chemical principles.

Halogenated organic compounds are a class of chemicals scrutinized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their potential for persistence and toxicity in the environment.[1][2] Therefore, 2-Bromo-3,5-dimethoxypyridine must be treated as a hazardous waste stream. The primary hazards, based on data from analogous brominated pyridines, are summarized below.

Hazard CategoryDescriptionRationale & Causality
Health Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5][6][7]The pyridine ring and its substituents can interact with biological tissues, leading to irritation. Halogenated compounds can be readily absorbed through the skin.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[8]Halogenated aromatics are often resistant to natural degradation, allowing them to persist and bioaccumulate in ecosystems. It is imperative not to allow the product to enter drains, waterways, or soil.[9]
Reactivity Hazards Incompatible with strong oxidizing agents, strong acids, and bases.[5][9][10]These incompatibilities can lead to vigorous, exothermic reactions. Upon combustion, it will produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][9]
Regulatory Status Classified as a Halogenated Organic Compound (HOC).As a compound containing a carbon-halogen bond, it falls under regulations governing the treatment and disposal of HOCs, such as the EPA's Land Disposal Restrictions (40 CFR § 268.32).[2][11]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, the appropriate engineering controls and PPE must be in place. The causality is simple: to prevent exposure, we must establish a barrier between the chemical and the researcher.

Primary Engineering Control: All handling of 2-Bromo-3,5-dimethoxypyridine, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.

PPE CategorySpecificationRationale
Hand Protection Wear impervious chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Use chemical safety goggles or a face shield.[5][9][12]To protect against splashes that can cause serious eye irritation.
Skin & Body Protection Wear a flame-resistant lab coat and closed-toe shoes.To protect skin from accidental contact and provide a removable barrier in case of a spill.
Respiratory Protection Not typically required when using a fume hood.If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][12]

Section 3: Waste Segregation - The Foundation of Proper Disposal

The single most critical error in chemical disposal is improper segregation. Mixing incompatible waste streams can generate dangerous reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs and regulatory burdens. As the waste generator, you are legally responsible for the correct characterization and segregation of your waste.[8][13][14]

All materials that have come into contact with 2-Bromo-3,5-dimethoxypyridine are considered hazardous waste and must be segregated into appropriate streams.

WasteSegregation cluster_source Source of Waste cluster_stream Designated Hazardous Waste Stream Source1 Unused or Expired 2-Bromo-3,5-dimethoxypyridine Stream1 Solid Halogenated Organic Waste Source1->Stream1 Source2 Reaction Mixtures & Organic Solvents Stream2 Liquid Halogenated Organic Waste Source2->Stream2 Source3 Contaminated Solids (Gloves, Weigh Paper, Silica) Source3->Stream1 Source4 Contaminated Glassware (Rinsed) Source4->Stream1 Triple rinse with a suitable solvent. Collect rinsate into Liquid Waste.

Caption: Waste Segregation Workflow for 2-Bromo-3,5-dimethoxypyridine.

Section 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA standards. Your institution's Environmental Health & Safety (EHS) office is your primary resource and must be consulted for specific local requirements.

Step 1: Containerization

  • Action: Select a chemically compatible container with a secure, vapor-tight lid. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solid waste, a wide-mouth HDPE container or a sealable pail is appropriate.

  • Causality: Proper containerization prevents leaks and the release of vapors, which are primary routes of exposure and environmental contamination. The container must not degrade upon contact with the chemical or solvents in the waste mixture.

Step 2: Labeling

  • Action: Affix a completed Hazardous Waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "Waste 2-Bromo-3,5-dimethoxypyridine" and any solvents.

    • The specific hazard characteristics (e.g., Irritant, Environmental Hazard).

    • Your name, lab location, and the date waste accumulation began.

  • Causality: Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA). It communicates the container's contents and associated dangers to all personnel and ensures it is handled correctly by the disposal contractor.

Step 3: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Causality: Storing waste in a designated, controlled area with secondary containment minimizes the risk of spills and unauthorized handling, ensuring a safe and compliant temporary storage solution.

Step 4: Arranging for Final Disposal

  • Action: Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's EHS office to schedule a pickup. Never pour this chemical down the drain.

  • Causality: 2-Bromo-3,5-dimethoxypyridine must be disposed of through a licensed hazardous waste contractor who will transport it to an approved treatment, storage, and disposal facility (TSDF).[3][4][5] The most common disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen bromide.[1][15]

DisposalProcess A 1. Identify & Segregate Waste (Solid vs. Liquid) B 2. Select & Pre-Label Compatible Container A->B C 3. Add Waste to Container (Keep Closed When Not in Use) B->C D 4. Store in Designated Satellite Accumulation Area (with Secondary Containment) C->D E 5. Contact EHS for Pickup When Container is Full D->E F 6. Transport to Licensed Disposal Facility (e.g., Incineration) E->F

Caption: Overall Disposal Process Flow.

Section 5: Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory and contact EHS.

  • Don PPE: At a minimum, don the PPE outlined in Section 2.

  • Contain: For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[9][16] Do not use combustible materials. For solid spills, carefully sweep up the material to avoid generating dust.[4]

  • Collect & Dispose: Place all contaminated absorbent material and cleanup supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[3]

  • Report: Report the incident to your laboratory supervisor and EHS office.

By adhering to these scientifically-grounded procedures, we uphold our commitment to safety, environmental stewardship, and regulatory compliance, ensuring that our pursuit of discovery does not come at the cost of our well-being or that of our planet.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - Spectrum Chemical (TCI AMERICA). (2018, July 6). TCI AMERICA.
  • 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (2-Amino-3,5-dibromo-6-methylpyridine). (2025, September 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (2-Bromopyridine). (2009, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (2-Chloromethyl-3,4-dimethoxypyridine hydrochloride). (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (5-Bromo-2-methoxypyridine). (2004, April 19). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (3-Bromo-5-fluoro-2-methoxypyridine). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (3-(Bromoacetyl)pyridinium bromide). (2014, February 25). Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Durham Tech (Pyridinium bromide perbromide). (2012, February 2). Durham Tech.
  • Pyridinium bromide perbromide Safety Data Sheet. Jubilant Ingrevia.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • SAFETY DATA SHEET (3-Bromopyridine). Fisher Scientific.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Hazardous Substance Fact Sheet - Pyridine. New Jersey Department of Health.
  • SAFETY DATA SHEET - Regis Technologies (Pyridine). (2014, December 7). Regis Technologies.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute.
  • 2-Bromo-3-methylpyridine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
  • Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. (2005, December 15). Cole-Parmer.
  • 2-Bromo-3,5-dibromopyridine Safety Data Sheet. Jubilant Ingrevia.

Sources

A Researcher's Guide to the Safe Handling of 2-Bromo-3,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. The handling of unique chemical intermediates, such as 2-Bromo-3,5-dimethoxypyridine, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Core Safety Directives: Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling 2-Bromo-3,5-dimethoxypyridine, based on the risk assessment of analogous compounds.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliant chemical splash goggles are mandatory at all times.[6][7] A face shield worn over goggles is required when there is a significant risk of splashing or uncontrolled reactions.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1] Latex gloves are not suitable.[1] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected. For extended operations, consider double-gloving.[8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[8] Clothing worn underneath should be made of natural fibers, such as cotton, as synthetic fibers can melt and adhere to the skin in the event of a fire.[6][9]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required. Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory.[8]
Respiratory Protection Fume Hood/RespiratorAll handling of 2-Bromo-3,5-dimethoxypyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][9]

Experimental Workflow: From Receipt to Disposal

A systematic approach to handling 2-Bromo-3,5-dimethoxypyridine from the moment it enters the lab until its final disposal is critical for safety. The following diagram and procedural steps outline a self-validating system for safe handling.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management Inspect Container Inspect Container Review SDS (Analog) Review SDS (Analog) Inspect Container->Review SDS (Analog) Don PPE Don PPE Review SDS (Analog)->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Dispense Weigh/Dispense Work in Fume Hood->Weigh/Dispense Perform Reaction Perform Reaction Weigh/Dispense->Perform Reaction Decontaminate Decontaminate Perform Reaction->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Segregate Waste Segregate Waste Decontaminate->Segregate Waste Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS Dispose via EHS->End Start Start Start->Inspect Container

Caption: A comprehensive workflow for the safe handling of 2-Bromo-3,5-dimethoxypyridine.

Detailed Experimental Protocol

1. Pre-Handling Preparation:

  • Container Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Information Review: Since a specific SDS is unavailable, review the SDS for analogous compounds like 2-bromo-5-methoxypyridine to familiarize yourself with potential hazards, handling precautions, and emergency procedures.[3]

  • PPE Adornment: Before entering the designated handling area, correctly don all required personal protective equipment as outlined in the table above.[2]

2. Safe Handling Procedure:

  • Ventilation: All manipulations of 2-Bromo-3,5-dimethoxypyridine must be performed in a properly functioning chemical fume hood.[1][10]

  • Weighing and Dispensing: When weighing or transferring the compound, use spark-proof tools and ensure gentle handling to prevent the generation of dust or aerosols.[11]

  • Reaction Setup: In the event of a fire, be prepared. Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[12] Keep containers cool with a water spray if they are exposed to fire.[12]

3. Post-Handling and Decontamination:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[8][10] Do not eat, drink, or smoke in the handling area.[10][12]

4. Waste Management and Disposal:

  • Waste Segregation: All waste contaminated with 2-Bromo-3,5-dimethoxypyridine, including gloves, disposable labware, and excess reagent, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the waste.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Evacuate the immediate area. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[10] Collect the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area.

By adhering to these guidelines, researchers can confidently and safely handle 2-Bromo-3,5-dimethoxypyridine, fostering a secure laboratory environment conducive to innovation and discovery.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • New Jersey Department of Health. (2002, March). HAZARD SUMMARY. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. Flame Resistant PPE. Available at: [Link]

  • University of Nevada, Reno, Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Available at: [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.